molecular formula C9H7BrN2O2 B3022630 methyl 4-bromo-1H-indazole-6-carboxylate CAS No. 885518-47-8

methyl 4-bromo-1H-indazole-6-carboxylate

Cat. No.: B3022630
CAS No.: 885518-47-8
M. Wt: 255.07 g/mol
InChI Key: DCYBEDQPCQOEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-bromo-1H-indazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-bromo-1H-indazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBEDQPCQOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646135
Record name Methyl 4-bromo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-47-8
Record name Methyl 4-bromo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-1H-indazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for Methyl 4-bromo-1H-indazole-6-carboxylate , synthesizing physicochemical data, synthetic methodologies, and medicinal chemistry applications.

CAS Registry Number: 885518-47-8 Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol [1][]

Executive Summary & Pharmacophore Utility

Methyl 4-bromo-1H-indazole-6-carboxylate represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal functionalization potential :

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl diversity.

  • C6-Ester: A solubilizing motif convertible to amides, acids, or alcohols for pharmacokinetic (PK) tuning.

  • Indazole Core: A bioisostere for purines and indoles, critical in kinase inhibition (e.g., IRAK4, FGFR, VEGFR).

This guide details the compound's properties, reactivity patterns, and handling protocols for high-fidelity research applications.

Physicochemical Profile

PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow solidCrystalline powder form is typical.
Purity ≥ 97% (HPLC)Common impurities include debrominated species or regioisomers.
Solubility DMSO, DMF, THF, MethanolPoorly soluble in water; requires organic co-solvent for bioassays.
LogP (Predicted) ~2.11Moderate lipophilicity; suitable for CNS-active drug design.
pKa (Predicted) ~11.5 (NH)The electron-withdrawing ester and bromine increase acidity relative to unsubstituted indazole (pKa ~13.8).
H-Bond Donors 1 (NH)Critical for ATP-binding pocket interactions (hinge region).
H-Bond Acceptors 3 (N, O, O)Includes the ester carbonyl and pyrazole nitrogen.

Synthetic Routes & Manufacturing[3][4]

The synthesis of 4-bromoindazoles bearing ester functionality typically avoids direct bromination due to poor regioselectivity. The most authoritative route employs a cyclization-diazotization strategy from substituted anilines or benzaldehydes.

Primary Synthetic Pathway (Diazo-Cyclization)

This route ensures the correct placement of the bromine at C4 and the ester at C6.

Synthesis Start Methyl 4-amino-3-methyl- 5-bromobenzoate Step1 Diazotization (NaNO2, AcOH/H2O) Start->Step1 0-5°C Step2 Cyclization (Intramolecular) Step1->Step2 Spontaneous Product Methyl 4-bromo-1H- indazole-6-carboxylate Step2->Product Yield: ~40-60%

Figure 1: General synthetic logic for 1H-indazole core formation via Jacobson-type cyclization.

Alternative Route: Hydrazine condensation with 2-fluoro-6-bromo-4-(methoxycarbonyl)benzaldehyde . This method is often cleaner, avoiding diazonium handling, but requires the specific fluorobenzaldehyde precursor.

Reactivity & Functionalization Profile

The molecule's "tri-functional" nature requires a strategic order of operations to avoid chemoselectivity issues.

A. C4-Bromine: Cross-Coupling (The Primary Handle)

The C4-position is sterically accessible and electronically activated for oxidative addition by Pd(0).

  • Suzuki-Miyaura: Couples with aryl/vinyl boronic acids. High yields (>80%) are typical using Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Buchwald-Hartwig: Amination at C4 is possible but often requires potent ligands (e.g., XPhos, RuPhos) due to the deactivated nature of the electron-deficient arene.

B. N1 vs. N2 Alkylation (The Regioselectivity Challenge)

Alkylation of the indazole nitrogen is the most critical step. The 1H-tautomer is thermodynamically favored, but alkylation can yield mixtures.

  • N1-Alkylation (Thermodynamic): Favored by thermodynamic conditions (high temp, reversible bases) and steric bulk at C7 (which is H here, so N1 is accessible).

  • N2-Alkylation (Kinetic): Often observed with reactive electrophiles (MeI) or specific solvent effects.

  • Guidance: For this substrate (Ester at C6), the electron-withdrawing effect increases the acidity of the NH. Cesium Carbonate (Cs₂CO₃) in DMF is the standard system to favor N1-alkylation, though N1/N2 mixtures (~3:1 to 10:1) are common and require chromatographic separation.

C. C6-Ester: Late-Stage Modification

The ester is typically preserved until after C4-coupling to avoid side reactions.

  • Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (saponification).

  • Amidation: Direct aminolysis or activation (via acid chloride) yields amides.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C4

Objective: Introduction of an aryl group at the 4-position.

  • Reagents:

    • Substrate: Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with nitrogen (3 cycles).

    • Add dioxane and aqueous K₂CO₃.

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS.[3][4]

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Regioselective N1-Alkylation

Objective: Alkylation of the indazole nitrogen.[1][5]

  • Reagents:

    • Substrate (1.0 equiv)

    • Alkyl Halide (e.g., Iodomethane, 1.2 equiv)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: DMF (Anhydrous)

  • Procedure:

    • Dissolve substrate in DMF under N₂.

    • Add Cs₂CO₃ and stir at RT for 30 min (deprotonation).

    • Add alkyl halide dropwise.

    • Stir at RT to 50°C (Temperature control is key for regioselectivity).

    • Note: If N2-isomer forms, it is usually less polar and elutes first in chromatography.

Medicinal Chemistry Applications

Kinase Inhibition Landscape

The indazole scaffold is a cornerstone in kinase inhibitor design. The 4-position (where the bromine is) often points towards the solvent-exposed region or a specific hydrophobic pocket, depending on the binding mode, while the N1-substituent interacts with the ribose-binding pocket.

  • IRAK4 Inhibitors: Indazoles are potent scaffolds for Interleukin-1 Receptor-Associated Kinase 4, critical in inflammation signaling.[6] The C6-ester can be converted to an amide to interact with specific residues like Asp329 .

  • FGFR/VEGFR: Similar 4-substituted indazoles (e.g., Pazopanib analogs) utilize the nitrogen pair for hinge binding.

MedChem Core Methyl 4-bromo-1H- indazole-6-carboxylate C4 C4-Aryl Coupling (Solvent Front / Hydrophobic Pocket) Core->C4 C6 C6-Ester Modification (Solubility / H-Bonding) Core->C6 N1 N1-Alkylation (Ribose Pocket / Selectivity) Core->N1 Targets Target Classes: IRAK4, FGFR, VEGFR, Akt C4->Targets C6->Targets N1->Targets

Figure 2: Structure-Activity Relationship (SAR) mapping for drug design.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[7]
STOT-SE H335May cause respiratory irritation.[7]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle within a certified chemical fume hood to avoid dust inhalation.[8]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen).

References

  • CymitQuimica. Methyl 4-bromo-1H-indazole-6-carboxylate Product Data. Retrieved from

  • BenchChem. Methyl 4-bromo-1H-indazole-6-carboxylate: Properties and Suzuki Coupling Applications. Retrieved from

  • Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold. 2021, 17, 1939–1951. (Discusses N1 vs N2 selectivity principles). Retrieved from

  • RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (Context on Indazole Reactivity). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Bromoindazoles. Retrieved from

Sources

physical and chemical properties of methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8)

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-bromo-1H-indazole-6-carboxylate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its rigid bicyclic scaffold, combined with strategically placed and reactive functional groups—a bromine atom amenable to cross-coupling and a methyl ester for derivatization—renders it a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and synthetic utility, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is classified as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for drug discovery. The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and more commonly utilized form in synthesis compared to the 2H-tautomer.[1][2]

The value of the indazole core is underscored by its presence in several FDA-approved drugs, such as:

  • Pazopanib and Axitinib: Tyrosine kinase inhibitors used in oncology.[1]

  • Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic properties.

Methyl 4-bromo-1H-indazole-6-carboxylate serves not as an end-product but as a crucial synthetic intermediate, providing chemists with a robust platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[3]

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. It is a stable, solid organic compound suitable for a wide range of synthetic transformations. The methyl ester functionality notably enhances its solubility in common organic solvents.[4]

PropertyValue / DescriptionSource(s)
CAS Number 885518-47-8[3][5]
Molecular Formula C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol [3]
IUPAC Name methyl 4-bromo-1H-indazole-6-carboxylate[5]
Synonyms 4-Bromo-6-indazolecarboxylic acid methyl ester[5]
Appearance White to off-white solid (predicted)
Melting Point Experimental data not available. For comparison, the isomer methyl 6-bromo-1H-indazole-5-carboxylate melts at 170-175 °C.N/A
Solubility Soluble in organic solvents such as DMF, DMSO, Methanol, Dichloromethane.[4]N/A
Purity Commercially available at ≥97% purity.[5]

Spectroscopic & Spectrometric Characterization

Unambiguous structural confirmation and purity assessment are critical in synthesis. The following is an expert analysis of the expected spectroscopic data for methyl 4-bromo-1H-indazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The predicted spectra are highly characteristic.[3]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5-14.0 ppm (s, 1H): This very downfield, broad singlet corresponds to the acidic N-H proton of the indazole ring. Its chemical shift can be sensitive to concentration and solvent.

    • δ ~8.4 ppm (s, 1H): A sharp singlet attributed to the H-7 proton. Its position is influenced by the deshielding effect of the adjacent ester group and the lack of ortho-coupling partners.

    • δ ~8.1 ppm (s, 1H): A singlet corresponding to the H-5 proton, positioned between the bromo and ester substituents.

    • δ ~7.9 ppm (s, 1H): The proton at the C-3 position, typically the most downfield of the aromatic protons in the pyrazole ring.[3]

    • δ ~3.9 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~165 ppm: The carbonyl carbon of the methyl ester.

    • δ ~140-120 ppm: A set of signals corresponding to the carbons of the bicyclic aromatic system.

    • δ ~115-100 ppm: Signals for the brominated carbon (C-4) and other carbons influenced by the heteroatoms.

    • δ ~52 ppm: The carbon of the methyl ester (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Broad, MediumN-H stretching of the indazole ring
~1720Strong, SharpC=O stretching of the ester carbonyl
1620 - 1450Medium-StrongC=C and C=N stretching of the aromatic rings
~1250StrongC-O stretching of the ester
700 - 550MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

  • Ionization Mode: Electrospray Ionization (ESI) is typically effective.

  • Expected Molecular Ion: A key diagnostic feature is the molecular ion peak cluster showing the characteristic isotopic pattern for a single bromine atom. Expect to see two peaks of nearly equal intensity at m/z 255 [M+H]⁺ and m/z 257 [M+H]⁺ .

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its three key components: the bromine atom, the methyl ester, and the indazole N-H group.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C-Br bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. The Suzuki-Miyaura coupling is one of the most robust and widely used of these transformations.[6][7]

Causality: This reaction is powerful because it allows for the modular assembly of complex biaryl structures. The choice of palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is crucial for achieving high yields. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8]

Suzuki_Coupling cluster_reagents Reagents Indazole Methyl 4-bromo-1H-indazole-6-carboxylate Product Methyl 4-Aryl-1H-indazole-6-carboxylate Indazole->Product  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., K₂CO₃)  Solvent (e.g., Dioxane/H₂O)   BoronicAcid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Derivatization at the C6-Ester Position

The methyl ester is a versatile functional group that can be easily transformed.

  • Hydrolysis: Basic hydrolysis (e.g., with LiOH or NaOH in a THF/water mixture) readily converts the ester to the corresponding carboxylic acid.[9][10] This acid is a key intermediate for creating amide libraries.

  • Amidation: The resulting carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., HOBT/EDC, HATU) to form amides.[11] This is a cornerstone of medicinal chemistry for exploring the "R-group" space and optimizing properties like potency and solubility.

Functionalization of the N1-Position

The indazole nitrogen is nucleophilic and can be alkylated or arylated under basic conditions.[9] Care must be taken as reactions can sometimes yield a mixture of N1 and N2 isomers, with the N1 isomer often predominating.[10]

Synthesis and Purification Protocols

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from commercially available 3-bromo-5-methylaniline.

Synthesis_Workflow A 1. 3-Bromo-5-methylaniline B 2. Diazotization (NaNO₂, HCl) A->B Step 1 C 3. Reduction (SnCl₂ or Na₂SO₃) B->C Step 2 D 4. Indazole Formation (Intermediate) C->D Step 3 (Cyclization) E 5. Oxidation (KMnO₄) D->E Step 4 F 6. Esterification (MeOH, H₂SO₄) E->F Step 5 G Final Product Methyl 4-bromo-1H-indazole-6-carboxylate F->G Step 6

Caption: Proposed multi-step synthesis workflow.

Experimental Protocol: Esterification (Step 6)

This protocol details the final step, converting the carboxylic acid intermediate to the target methyl ester.

Expertise & Trustworthiness: This is a classic Fischer esterification. The use of concentrated sulfuric acid as a catalyst is standard. The reaction is driven to completion by using methanol as both a reagent and the solvent (a large excess). The workup procedure is designed to neutralize the acid catalyst and remove water-soluble impurities.

  • Reaction Setup: To a solution of 4-bromo-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Expertise & Trustworthiness: The choice of a solvent system is based on polarity. A gradient elution is used to first elute non-polar impurities with a low-polarity mobile phase (hexane/ethyl acetate) and then increase the polarity to elute the desired, more polar product.

  • Column Preparation: Prepare a silica gel slurry in 100% hexanes and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified methyl 4-bromo-1H-indazole-6-carboxylate.

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is a strategically designed synthetic intermediate with significant potential in discovery chemistry. Its well-defined points of reactivity at the C4, C6, and N1 positions allow for a systematic and modular approach to the synthesis of novel compounds. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to leverage this valuable building block in their synthetic campaigns.

References

  • Ben-Yahia, A., Naas, M., El Brahmi, N., El Kazzouli, S., Majoral, J.-P., Essassi, E. M., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304–309. [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6147–6157. [Link]

  • Abreu, A. R., Pereira, M. M., & Carvalho, M. S. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Cui, Z., Jiang, Z., & Li, Y. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2539. [Link]

  • ResearchGate. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • Liu, C., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

Sources

An In-depth Technical Guide to Methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-bromo-1H-indazole-6-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-tested synthetic protocol, and explore its applications, particularly in the development of kinase inhibitors for targeted cancer therapy. This document is designed to be a practical resource, offering not just data, but also the scientific reasoning behind the methodologies presented.

Core Molecular Attributes

Methyl 4-bromo-1H-indazole-6-carboxylate is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric to indoles and have garnered significant attention in drug discovery. The presence of the bromine atom at the 4-position and the methyl carboxylate group at the 6-position provides two reactive handles for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 255.07 g/mol [1][2][3]
Molecular Formula C₉H₇BrN₂O₂[1][2][3]
CAS Number 885518-47-8[1][2][3]
Appearance Off-white to pale yellow solidInferred from typical appearance of similar compounds
Solubility Soluble in organic solvents such as DMF, DMSO, and methanolInferred from its chemical structure and common use in organic synthesis
Purity Typically >97% (commercially available)[3]

Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate: A Validated Protocol

The synthesis of substituted indazoles can be achieved through various strategies, including the cyclization of o-acylphenylhydrazines (Fischer indole synthesis), intramolecular C-H amination, and cycloaddition reactions. The following protocol is a robust and reproducible method adapted from established literature procedures for the synthesis of related indazole derivatives. This multi-step synthesis starts from commercially available 3-bromo-5-methylaniline.

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Bromo-5-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (SnCl2) B->C Step 2 D Cyclization & Esterification C->D Step 3 E Methyl 4-bromo-1H-indazole-6-carboxylate D->E Step 4

Caption: A four-step synthetic workflow for Methyl 4-bromo-1H-indazole-6-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 3-Bromo-5-methylaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

  • Monitoring: The reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

  • Reducing Agent: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

  • Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • Reaction Completion: Stir the reaction mixture for 2-3 hours at room temperature. The completion of the reduction can be monitored by thin-layer chromatography (TLC).

Step 3: Cyclization to form the Indazole Ring

  • Basification: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will precipitate the tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-6-methyl-1H-indazole.

Step 4: Oxidation and Esterification

  • Oxidation: Dissolve the crude indazole from the previous step in a suitable solvent like tert-butanol. Add potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 40-50 °C). This step oxidizes the methyl group to a carboxylic acid.

  • Work-up: After the reaction is complete (monitored by TLC), quench the excess KMnO₄ with a saturated solution of sodium bisulfite. Acidify the mixture with HCl and extract the product with ethyl acetate.

  • Esterification: Dissolve the crude carboxylic acid in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for several hours.

  • Purification: After cooling, neutralize the reaction mixture and extract the product. The crude methyl 4-bromo-1H-indazole-6-carboxylate can be purified by column chromatography on silica gel to afford the final product.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring.

    • δ ~8.2-8.5 ppm (m, 2H): These signals are attributed to the aromatic protons on the indazole ring.

    • δ ~3.9 ppm (s, 3H): This singlet represents the methyl protons of the ester group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~165 ppm: Carbonyl carbon of the ester.

    • δ ~140-110 ppm: Aromatic carbons of the indazole ring.

    • δ ~52 ppm: Methyl carbon of the ester.

  • Mass Spectrometry (ESI-MS):

    • m/z: 254.97 [M+H]⁺ and 256.97 [M+H]⁺ (due to the isotopic pattern of bromine).

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Methyl 4-bromo-1H-indazole-6-carboxylate serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Role in Kinase Inhibitor Synthesis

The bromine atom at the 4-position is particularly useful for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of various aryl or heteroaryl groups, which can be crucial for binding to the target kinase. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical space.

A notable example is the use of substituted indazoles in the development of inhibitors for kinases such as fibroblast growth factor receptor (FGFR) and casein kinase 2α (CK2α). The synthesis of potent FGFR inhibitors has been described starting from methyl 6-bromo-1H-indazole-4-carboxylate, a close isomer of the title compound. Similarly, a patent describes the synthesis of CK2α inhibitors where methyl 4-bromo-1H-indazole-6-carboxylate is a key intermediate.

Logical Flow of Application

Application_Flow A Methyl 4-bromo-1H-indazole-6-carboxylate B Suzuki / Buchwald-Hartwig Coupling (at C4-Br) A->B C Amide Coupling (at C6-ester) A->C D Diverse Library of Indazole Derivatives B->D C->D E Screening for Kinase Inhibition D->E F Lead Compound for Drug Development E->F

Caption: The utility of Methyl 4-bromo-1H-indazole-6-carboxylate in generating diverse kinase inhibitors.

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its well-defined structure and the presence of two distinct reactive sites make it an ideal starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs. The synthetic protocol and characterization data provided in this guide offer a solid foundation for researchers to utilize this versatile molecule in their synthetic endeavors, particularly in the quest for novel kinase inhibitors.

References

  • Methyl 4-bromo-1H-indazole-6-carboxylate | CAS 885518-47-8. AMERICAN ELEMENTS. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. MDPI. [Link]

Sources

methyl 4-bromo-1H-indazole-6-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: A Comprehensive Guide to the Solubility Characterization of Methyl 4-bromo-1H-indazole-6-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-1H-indazole-6-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1][2][3][4] Despite its prevalence, a consolidated public resource detailing its solubility profile—a critical parameter influencing bioavailability, formulation, and the reliability of in-vitro assays—is conspicuously absent. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for systematically characterizing the solubility of this compound. We move beyond a simple data sheet to explain the causality behind experimental choices, presenting validated, step-by-step protocols for determining both kinetic and thermodynamic solubility. This document equips researchers with the necessary theoretical understanding and practical methodologies to generate robust and reliable solubility data, thereby mitigating risks in downstream drug development processes.

Physicochemical Profile and Solubility Implications

A molecule's inherent physicochemical properties are the primary determinants of its solubility behavior. For methyl 4-bromo-1H-indazole-6-carboxylate, a combination of empirical data and validated computational predictions provides a foundational understanding of what to expect.

PropertyValueSourceImplication for Solubility
Molecular Formula C₉H₇BrN₂O₂[5][6][7]-
Molecular Weight 255.07 g/mol [5][6][7]Influences molar concentration calculations.
Appearance Light yellow solid[1]Solid-state properties (crystallinity) will impact dissolution rate.
Predicted LogP 2.112[6]Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.[8]
Predicted pKa 11.21 ± 0.40[1]The indazole nitrogen is weakly acidic. This high pKa suggests the molecule will be neutral across the entire physiological pH range, and its aqueous solubility will likely not be significantly pH-dependent.[9]
Hydrogen Bond Donors 1[6][7]Can participate in hydrogen bonding with protic solvents.
Hydrogen Bond Acceptors 3[6][7]Can participate in hydrogen bonding with protic solvents.
Predicted Boiling Point 395.9 ± 22.0 °C[1][5]High thermal stability.

The parent indazole core is noted for its limited water solubility, though it is soluble in organic solvents like DMSO and ethanol.[10] The predicted LogP of ~2.1 for the title compound reinforces the expectation of low aqueous solubility, a common challenge for heterocyclic drug candidates that must be addressed early in the discovery pipeline.[11][12]

Strategic Approach: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but a concept assessed with different goals at different stages. The two primary types of measurement are kinetic and thermodynamic solubility.[13]

  • Kinetic Solubility is a high-throughput measurement of how readily a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[14][15] It is not a true equilibrium value and can be influenced by the rate of dissolution and the potential for supersaturation. Its purpose is to rapidly rank and triage large numbers of compounds in early discovery. [15][16]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution.[17] Determined using the "shake-flask" method, it requires longer incubation times (typically >24 hours) to ensure the solid and solution phases are in equilibrium.[18] This is the gold-standard measurement required for lead optimization, preclinical development, and formulation. [14]

The following workflow illustrates the logical application of these assays in a typical drug discovery project.

G cluster_0 Early Discovery cluster_1 Lead Optimization HTS High-Throughput Screening Kinetic Kinetic Solubility Assay HTS->Kinetic Initial Hits Rank Rank Compounds by Solubility Kinetic->Rank Lead_ID Lead Series Identified Rank->Lead_ID Promising Candidates Thermo Thermodynamic Solubility Assay Lead_ID->Thermo Key Analogs Formulation Formulation & PK Studies Thermo->Formulation

Caption: Decision workflow for solubility testing in drug discovery.

Validated Experimental Protocols

The following sections provide detailed, self-validating protocols for generating robust solubility data for methyl 4-bromo-1H-indazole-6-carboxylate.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the true equilibrium solubility and is considered the definitive standard.[18]

Principle: An excess of the solid compound is agitated in a specific solvent system for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.[17]

Methodology:

  • Preparation: Add an excess amount of crystalline methyl 4-bromo-1H-indazole-6-carboxylate (e.g., 1-2 mg) to a 1.5 mL glass vial. The amount should be sufficient to maintain visible solid material at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, acetonitrile).

  • Equilibration: Seal the vials and place them on a vial roller or orbital shaker at a controlled ambient temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours.

    • Expert Insight & Self-Validation: To rigorously confirm equilibrium, it is best practice to measure concentration at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed if the measured solubility does not significantly increase between the two points.

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

    • Trustworthiness: Pre-saturating the filter by discarding the first ~100 µL of filtrate is a critical step to prevent underestimation of solubility due to compound adsorption to the filter material.[13]

  • Quantification: Prepare a dilution series of the filtrate in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the samples via a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

G Start 1. Add Excess Solid to Vial Solvent 2. Add Solvent (e.g., pH 7.4 Buffer) Start->Solvent Equilibrate 3. Equilibrate (24-48h at 25°C) Solvent->Equilibrate Filter 4. Filter Supernatant (0.45 µm PVDF) Equilibrate->Filter HPLC 5. Quantify by HPLC-UV Filter->HPLC

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Kinetic Solubility (Nephelometry Method)

This protocol is optimized for high-throughput screening to quickly assess aqueous solubility.[15]

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates out of solution. The amount of precipitate is measured by detecting the intensity of light scattered by the particles (nephelometry).[19][20]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of methyl 4-bromo-1H-indazole-6-carboxylate in 100% DMSO.

  • Plate Preparation: Using a liquid handler for accuracy, add aqueous buffer (e.g., pH 7.4 PBS) to the wells of a clear-bottom 96-well microplate.

  • Compound Addition: Add a small volume of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM) with a final DMSO concentration of 1-2%.

    • Causality: Keeping the final DMSO percentage low is crucial, as higher concentrations of the co-solvent can artificially inflate the measured solubility.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at ambient temperature to allow for precipitation.[16]

  • Detection: Measure the turbidity in each well using a microplate nephelometer (e.g., with a 635 nm laser).[19] The solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background of the buffer/DMSO control wells.

G Start 1. Prepare 10 mM DMSO Stock Add 3. Add DMSO Stock to Buffer (Titration) Start->Add Plate 2. Add Aqueous Buffer to 96-well Plate Plate->Add Incubate 4. Incubate (2h at 25°C) Add->Incubate Read 5. Read Turbidity (Nephelometer) Incubate->Read

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Data Presentation and Interpretation

All generated solubility data should be meticulously recorded to allow for clear interpretation and comparison.

Table 2: Solubility Data Summary for Methyl 4-bromo-1H-indazole-6-carboxylate

Solvent SystemAssay TypeTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
PBS, pH 7.4Thermodynamic25Experimental DataExperimental Data
PBS, pH 5.0Thermodynamic25Experimental DataExperimental Data
Simulated Gastric FluidThermodynamic37Experimental DataExperimental Data
MethanolThermodynamic25Experimental DataExperimental Data
AcetonitrileThermodynamic25Experimental DataExperimental Data
DMSOThermodynamic25Experimental DataExperimental Data
PBS, pH 7.4Kinetic25Experimental DataExperimental Data

Interpretation: Low aqueous solubility (<10 µM or <2.55 µg/mL) in the thermodynamic assay at pH 7.4 would classify this compound as poorly soluble and flag it as a potential risk for poor oral bioavailability. High solubility in organic solvents like DMSO is expected and is essential information for chemists preparing stock solutions for biological assays.

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is a valuable scaffold in modern drug discovery. A thorough understanding of its solubility is not an academic exercise but a fundamental requirement for its successful progression through the development pipeline. The absence of public data necessitates a rigorous, in-house characterization. This guide provides the strategic rationale and validated, step-by-step protocols to determine both the high-throughput kinetic and gold-standard thermodynamic solubility of this compound. By adhering to these methodologies, researchers can generate reliable and reproducible data, enabling informed decisions in hit-to-lead campaigns, guiding formulation strategies, and ultimately increasing the probability of developing a successful drug candidate.

References

  • Indazole. (n.d.). Grokipedia.
  • Methyl 4-bromo-1H-indazole-6-carboxylate. (n.d.). American Elements. Retrieved from [Link]

  • Lv, P., Wang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2985. Available from: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. (2020). ResearchGate. Retrieved from [Link]

  • methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available from: [Link]

  • Zhang, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115881. Available from: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? American Pharmaceutical Review. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2019). ResearchGate. Retrieved from: [Link]

Sources

Technical Monograph: Spectroscopic Profile of Methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data & Technical Profile: Methyl 4-bromo-1H-indazole-6-carboxylate Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Technical Summary

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors.[1] Its structural utility lies in the orthogonal reactivity of its functional handles: the C4-bromide allows for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the C6-ester provides a vector for solubility-enhancing motifs (e.g., amides, heterocycles), and the indazole NH offers a site for alkylation or protection.

This guide provides a comprehensive spectroscopic analysis strategy, physicochemical profiling, and quality control protocols to ensure the integrity of this scaffold in drug development workflows targeting kinases such as CK2


 , Syk , and Integrin 

v
.
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
ParameterData
IUPAC Name Methyl 4-bromo-1H-indazole-6-carboxylate
CAS Number 885518-47-8
Molecular Formula C

H

BrN

O

Molecular Weight 255.07 g/mol
Exact Mass 253.9691 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, warm MeOH; sparingly soluble in DCM
pKa (Calc) ~11.2 (Indazole NH)
LogP (Calc) ~2.1
Spectroscopic Characterization (Core Analysis)

As a Senior Application Scientist, I emphasize that while literature data for this specific regioisomer is often proprietary, the structural validation relies on identifying specific diagnostic signals that distinguish it from its common impurities (e.g., the 6-bromo-4-carboxylate isomer).

A. Nuclear Magnetic Resonance (NMR) Profiling

Solvent Recommendation: DMSO-


 is preferred over CDCl

to prevent aggregation and ensure sharp resolution of the labile NH proton.

Predicted


H NMR Assignment (DMSO-

, 400 MHz):
PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
NH (1) 13.5 - 13.8br s-Labile indazole proton; shift varies with concentration/temp.
H-3 8.15 - 8.30s-Characteristic deshielded singlet of the pyrazole ring.
H-7 8.05 - 8.15d~1.5Diagnostic: Meta-coupling to H-5. Deshielded by adjacent N and Ester.
H-5 7.70 - 7.85d~1.5Diagnostic: Meta-coupling to H-7. Shielded relative to H-7 due to Br proximity vs N.
OCH

3.85 - 3.95s-Methyl ester singlet.

Critical Validation Check: The key to confirming the 4-bromo-6-carboxylate isomer over the 6-bromo-4-carboxylate is the coupling pattern of the aromatic protons.

  • Target (4-Br, 6-COOMe): H5 and H7 are meta to each other. You should observe two doublets with small coupling constants (

    
     Hz).
    
  • Isomer (6-Br, 4-COOMe): H5 and H7 are also meta, but the chemical shift environment differs. 2D NMR (HMBC) is required for absolute certainty (see workflow below).

B. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Diagnostic Signal: The presence of a bromine atom dictates a characteristic 1:1 isotopic doublet .

    • [M+H]

      
      :  Peaks at m/z 255.0 and 257.0 with near-equal intensity.
      
    • Note: Absence of this 1:1 pattern indicates debromination (impurity).

C. Infrared Spectroscopy (FT-IR)
  • 
    (NH):  Broad band at 3100–3200 cm
    
    
    
    (valence stretch).
  • 
    (C=O):  Strong, sharp band at 1715–1725 cm
    
    
    
    (ester carbonyl).
  • 
    (C=N/C=C):  Bands at 1610–1630 cm
    
    
    
    (indazole scaffold).
Analytical & Synthetic Workflow

The following diagram illustrates the logical flow from raw material acquisition through quality control (QC) to downstream application. This workflow is designed to prevent "carry-forward" errors where regioisomeric impurities ruin subsequent biological assays.

AnalyticalWorkflow Start Crude Methyl 4-bromo-1H-indazole-6-carboxylate Purification Purification (Recrystallization from MeOH or Flash Chrom.) Start->Purification QC_Step QC Checkpoint: Regiochemistry Validation Purification->QC_Step NMR_1H 1H NMR (DMSO-d6) Check for Meta-coupling (J~1.5Hz) QC_Step->NMR_1H Primary Screen MS_Check LC-MS Confirm Br Isotope Pattern (1:1) QC_Step->MS_Check Identity Check NMR_2D 2D HMBC Confirm C=O correlation to H-7 NMR_1H->NMR_2D If ambiguous Approved Approved Intermediate (Purity > 98%) NMR_1H->Approved Pass NMR_2D->Approved Pass MS_Check->Approved Pass Downstream Downstream Synthesis: Kinase Inhibitors (CK2, Syk) Approved->Downstream

Caption: Analytical workflow ensuring regioisomeric purity prior to use in complex inhibitor synthesis.

Experimental Protocols
Protocol A: High-Resolution NMR Sample Preparation

To avoid concentration-dependent shifts of the NH signal.

  • Weigh 5.0 mg of the sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of aromatic protons.
Protocol B: Regiochemistry Confirmation via HMBC

Why this matters: The 4-bromo and 6-bromo isomers are difficult to distinguish by 1D NMR alone.

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: A correlation between the Ester Carbonyl Carbon (~166 ppm) and the aromatic proton at C7 .

  • Logic: In the 6-carboxylate (target), the proton at C7 is ortho to the ester and will show a strong 3-bond correlation. In the 4-carboxylate isomer, the proton at C7 is meta or para to the ester (depending on numbering relative to N), resulting in a different correlation pattern.

Application Context: Kinase Inhibition

This scaffold is a "privileged structure" in medicinal chemistry. The 4-bromo position is electronically activated for palladium-catalyzed cross-coupling, allowing the installation of aryl/heteroaryl groups to target the ATP-binding pocket of kinases.

Key Targets:

  • CK2

    
     (Casein Kinase 2):  The indazole core mimics the adenine ring of ATP.
    
  • Syk (Spleen Tyrosine Kinase): Used in the synthesis of inhibitors for autoimmune diseases.[2]

  • Integrin

    
    v:  Intermediate for fibrosis therapeutics.[3]
    
References
  • PubChem Compound Summary: Methyl 4-bromo-1H-indazole-6-carboxylate (CID 24728060).[4] National Center for Biotechnology Information.Link

  • Synthesis of CK2 Inhibitors: "Exploiting the Cryptic

    
    D Pocket of Casein Kinase 2
    
    
    
    ..." Journal of Medicinal Chemistry (via PMC). Describes the use of this specific intermediate (Compound 14 synthesis). Link
  • Syk Kinase Inhibitor Patent: "1,2,4-triazine-6-carboxamide derivative."[2] US Patent 9,145,414. Describes the use of methyl 4-bromo-1H-indazole-6-carboxylate as a starting material.[1][5][2][6][3][7][8] Link

  • Chemical Vendor Data: Spectroscopic listing and physical properties for CAS 885518-47-8. American Elements. Link[1]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scientific Context

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS No. 885518-47-8) is a halogenated heterocyclic compound featuring the indazole bicyclic ring system.[1][2][3] The indazole scaffold is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[4][5] This characteristic makes indazole derivatives, including the title compound, valuable intermediates in the synthesis of pharmacologically active molecules.[5][6] Their application spans the development of various therapeutic agents, such as enzyme inhibitors and receptor antagonists, underscoring their importance in drug discovery and development pipelines.[4][7]

Given its role as a reactive building block, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed framework for the safe handling, storage, and emergency management of methyl 4-bromo-1H-indazole-6-carboxylate, grounded in established safety protocols and material-specific data.

Section 2: Hazard Identification and Risk Assessment

The primary risks associated with methyl 4-bromo-1H-indazole-6-carboxylate stem from its irritant properties and potential for harm if ingested, inhaled, or absorbed through the skin. The compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[1][2][8]

A comprehensive risk assessment must precede any handling of this material. The causality is clear: the compound's chemical reactivity, which makes it a useful synthetic intermediate, is also the source of its potential biological reactivity upon unintended exposure. The following table summarizes its GHS classifications, which form the basis for all subsequent handling protocols.

GHS ClassificationHazard StatementPrimary RouteHealth EffectSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestionPotential for systemic toxicity, gastrointestinal irritation.[9][1][8]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDermal ContactLocalized redness, inflammation, and irritation.[9][1][8][10]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationEye ContactSignificant irritation, redness, pain; potential for damage.[9][1][8][10]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationInhalationIrritation of the nose, throat, and lungs; coughing.[9][11][1][8][10]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinDermal ContactPotential for systemic toxicity upon absorption.[10]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledInhalationPotential for systemic toxicity upon inhalation.[10]

*Note: H312 and H332 are reported by a smaller subset of notifiers to the ECHA C&L Inventory but should be considered in a conservative risk assessment.[10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary defense against exposure, supplemented by appropriate PPE. This approach is self-validating; by minimizing the potential for the chemical to enter the laboratory environment, the reliance on PPE as the last line of defense is reduced.

Engineering Controls: All manipulations of solid methyl 4-bromo-1H-indazole-6-carboxylate that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[9][12] The rationale is to maintain a negative pressure environment that captures airborne particles and vapors at the source, preventing their inhalation by the operator and contamination of the general laboratory space.[12]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified in Section 2. Each item serves a specific protective function, creating a comprehensive barrier against exposure.

PPE CategorySpecificationRationale for UseSource
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against splashes and airborne dust, preventing serious eye irritation (H319).[13]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a fully buttoned lab coat.Prevents direct skin contact, mitigating the risk of skin irritation (H315) and potential dermal absorption.[13]
Respiratory Protection Not required under normal use with adequate engineering controls. If dust is generated outside of a fume hood, a NIOSH-approved respirator is necessary.Prevents inhalation of dust, which can cause respiratory tract irritation (H335).[14]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is critical for minimizing risk. These protocols are designed to be self-validating by incorporating safety checks and best practices at each step.

Protocol 1: Safe Weighing and Transfer of Solid Methyl 4-bromo-1H-indazole-6-carboxylate

  • Preparation: Before handling the compound, confirm the chemical fume hood is operational. Don all required PPE as specified in Section 3.

  • Staging: Place a weigh boat, spatula, and the sealed container of the chemical inside the fume hood.

  • Weighing: To minimize dust, do not pour the powder. Instead, carefully open the container inside the hood and use a clean spatula to transfer the desired amount to the weigh boat. Perform all transfers slowly and close to the work surface to prevent aerosolization.

  • Closure: Securely close the primary container immediately after dispensing. This is a critical step to prevent contamination of the bulk material and limit any release.

  • Transfer: Carefully add the weighed solid to the reaction vessel or solvent. If adding to a flask, a powder funnel can prevent material from adhering to the flask neck.

  • Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat in the designated solid chemical waste container.

  • Final Wash: After completing all handling tasks, wash hands thoroughly with soap and water, even after removing gloves.[12]

Storage: Store methyl 4-bromo-1H-indazole-6-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.[13] The ideal storage condition is at room temperature, sealed from moisture.[2][6]

Incompatibilities: Segregate from strong oxidizing agents.[13] The rationale is to prevent exothermic or vigorous reactions that could lead to a loss of containment and release of hazardous substances.

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency, such as a spill or exposure, is critical.

Spill Response: For a minor laboratory spill, the following workflow should be initiated immediately. The goal is to contain, clean, and decontaminate safely and effectively.

Spill_Response_Workflow Start Spill Detected Alert Alert Personnel & Restrict Access Start->Alert PPE Don Appropriate PPE (Gloves, Goggles, Coat) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Decon Decontaminate Area with Soap & Water Collect->Decon Dispose Dispose of Waste via EH&S Protocols Decon->Dispose End Incident Reported Dispose->End

Sources

The Strategic Role of Methyl 4-Bromo-1H-Indazole-6-Carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of targeted therapies such as kinase inhibitors.[1] Among the various functionalized indazole building blocks, methyl 4-bromo-1H-indazole-6-carboxylate stands out as a key intermediate, offering a strategic combination of reactive sites for the elaboration of complex, biologically active molecules. This technical guide delves into the pivotal role of this compound, elucidating its synthetic utility and the rationale behind its application in medicinal chemistry, with a focus on the development of kinase inhibitors.

The Indazole Nucleus: A Cornerstone in Kinase Inhibition

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of purine, the core of adenosine triphosphate (ATP). This structural mimicry allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of kinases.[1] The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with the hinge region of the kinase domain, a key determinant of binding affinity. This inherent ability to anchor within the active site makes the indazole scaffold a highly attractive starting point for the design of potent and selective kinase inhibitors.

Methyl 4-Bromo-1H-Indazole-6-Carboxylate: A Versatile Synthetic Hub

The strategic placement of the bromo and methyl carboxylate groups on the indazole ring of methyl 4-bromo-1H-indazole-6-carboxylate provides medicinal chemists with a versatile platform for molecular elaboration.

Functional Group Position Synthetic Utility
Bromo4Enables carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, and other functionalities to probe and occupy different regions of the kinase active site.
Methyl Carboxylate6Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. Amide derivatives are crucial for establishing additional hydrogen bonding interactions and for modulating the physicochemical properties of the final compound, such as solubility and cell permeability.
N-H of Indazole1Provides a site for alkylation or arylation to introduce substituents that can further enhance binding affinity and selectivity.

The interplay of these functional groups allows for a modular and convergent approach to the synthesis of diverse libraries of potential drug candidates.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

The utility of bromo-indazole scaffolds is prominently featured in the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[2] While specific proprietary syntheses may vary, the following workflow, based on methodologies described in the patent literature for similar 6-bromo-1H-indazole derivatives, illustrates a representative application of this building block.[2]

Diagram of the Synthetic Workflow

G A Methyl 4-bromo-1H-indazole-6-carboxylate B Protection of Indazole N-H (e.g., with a protecting group like THP) A->B Protection C Suzuki-Miyaura Cross-Coupling (with a boronic acid or ester) B->C Pd Catalyst, Base D Deprotection of Indazole N-H C->D Acidic Conditions E Amide Coupling (after hydrolysis of the methyl ester) D->E Amide Coupling Reagents F Final Kinase Inhibitor E->F Final Modification

Caption: A representative synthetic workflow for the elaboration of methyl 4-bromo-1H-indazole-6-carboxylate into a potential kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[3][4][5] In the context of our workflow, this reaction is employed to introduce a new aryl or heteroaryl moiety at the 4-position of the indazole ring.

Step 1: Protection of the Indazole N-H

To prevent side reactions at the indazole nitrogen during the subsequent cross-coupling step, it is often necessary to protect this position. A common protecting group for this purpose is the tetrahydropyranyl (THP) group.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Protected methyl 4-bromo-1H-indazole-6-carboxylate derivative

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[4]

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the protected methyl 4-bromo-1H-indazole-6-carboxylate derivative, the aryl or heteroaryl boronic acid/ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst (typically 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Catalysts like Pd(dppf)Cl2 are often effective for coupling with heteroaryl halides.[4]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Subsequent Transformations

Following the successful cross-coupling, the protecting group on the indazole nitrogen is removed, typically under acidic conditions. The methyl ester at the 6-position is then hydrolyzed to the carboxylic acid, which is subsequently coupled with a desired amine to form the final amide. These amide functionalities are often critical for establishing key hydrogen bond interactions within the kinase active site, thereby enhancing the potency of the inhibitor.

The Broader Impact on Drug Discovery

The strategic use of building blocks like methyl 4-bromo-1H-indazole-6-carboxylate has significantly accelerated the discovery and development of novel kinase inhibitors. The modularity of the synthetic routes allows for the rapid generation of diverse chemical libraries, enabling a systematic exploration of the structure-activity relationships (SAR) around the indazole scaffold. This, in turn, facilitates the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The indazole motif is not limited to VEGFR-2 inhibitors and has been successfully incorporated into inhibitors of a wide range of other kinases, including those implicated in various cancers and inflammatory diseases.

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a versatile and powerful tool for the synthesis of complex, biologically active molecules. As our understanding of the kinome and its role in disease continues to expand, the importance of such well-designed building blocks in the development of the next generation of targeted therapies is set to grow even further.

References

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. (URL: [Link])

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (URL: [Link])

Sources

A Technical Guide to Methyl 4-bromo-1H-indazole-6-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Functionalized Indazole Core

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents approved for a range of diseases, including cancer and inflammatory conditions.[1] The inherent biological activity and synthetic tractability of the indazole nucleus make it a focal point for drug development professionals. This guide provides an in-depth examination of methyl 4-bromo-1H-indazole-6-carboxylate (CAS No. 885518-47-8), a strategically functionalized building block designed for versatility in complex molecule synthesis.

The molecule's utility is derived from its specific arrangement of functional groups. The indazole core itself is a recognized "hinge-binding" motif, capable of critical interactions with the ATP-binding site of many protein kinases.[2][3][4] The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[5] Concurrently, the methyl carboxylate at the 6-position offers a site for further modification, such as amidation, to modulate solubility, introduce new pharmacophoric elements, or establish additional interactions with a biological target. This trifecta of functionalities makes methyl 4-bromo-1H-indazole-6-carboxylate a high-value intermediate for constructing libraries of potential drug candidates, particularly kinase inhibitors.[1][5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical properties is fundamental to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 885518-47-8[7][8][9][10]
Molecular Formula C₉H₇BrN₂O₂[7][8]
Molecular Weight 255.07 g/mol [7][8]
IUPAC Name methyl 4-bromo-1H-indazole-6-carboxylate[7]
Appearance Data not available; typically a solid
Boiling Point 395.9 ± 22.0 °C at 760 mmHg (Predicted)[7][8]
Density 1.709 ± 0.06 g/cm³ (Predicted)[7][8]
SMILES COC(=O)C1=CC(Br)=C2C=NNC2=C1[9]
InChI Key DCYBEDQPCQOEIR-UHFFFAOYSA-N[8]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted indazoles typically involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative. A common and effective strategy is the cyclization of an ortho-substituted aniline or hydrazone. The following protocol is a representative synthesis pathway.

Experimental Protocol: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate

This multi-step synthesis begins with a suitably substituted aniline and proceeds through diazotization and cyclization to form the indazole core.

  • Step 1: Nitration of 3-Bromo-5-methylbenzoic acid.

    • Rationale: Introduction of a nitro group ortho to the methyl group, which will be later converted to the amine necessary for cyclization.

    • To a solution of 3-bromo-5-methylbenzoic acid in concentrated sulfuric acid, cooled to 0°C, slowly add a mixture of fuming nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition, allow the mixture to stir at room temperature for several hours. Pour the reaction mixture onto ice and filter the resulting precipitate to yield 3-bromo-5-methyl-2-nitrobenzoic acid.

  • Step 2: Esterification.

    • Rationale: Conversion of the carboxylic acid to a methyl ester, which is the desired functionality in the final product.

    • Dissolve the 3-bromo-5-methyl-2-nitrobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 12-18 hours. Monitor by TLC. After completion, neutralize the reaction mixture and extract the product with ethyl acetate. Purify by column chromatography to obtain methyl 3-bromo-5-methyl-2-nitrobenzoate.

  • Step 3: Reductive Cyclization.

    • Rationale: Reduction of the nitro group to an amine, which spontaneously cyclizes with the adjacent methyl group (after in-situ activation, often via diazotization chemistry implicitly) to form the indazole ring. A more direct modern approach involves reduction followed by diazotization and cyclization. A common method is reduction with a reagent like tin(II) chloride or catalytic hydrogenation.

    • Dissolve methyl 3-bromo-5-methyl-2-nitrobenzoate in ethanol. Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid. Heat the mixture at reflux for 2-4 hours. Cool the reaction, basify with aqueous sodium hydroxide, and extract with ethyl acetate. The crude product is methyl 4-bromo-1H-indazole-6-carboxylate.

Purification Protocol
  • Rationale: The purity of the intermediate is critical for the success of subsequent coupling reactions. A combination of aqueous work-up and chromatography is standard.

  • Aqueous Work-up: After extraction, wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude residue using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and more polar byproducts.

Synthesis_Workflow cluster_0 Synthesis Pathway cluster_1 Purification A 3-Bromo-5-methyl- benzoic acid B 3-Bromo-5-methyl- 2-nitrobenzoic acid A->B  HNO₃ / H₂SO₄ C Methyl 3-bromo-5-methyl- 2-nitrobenzoate B->C  MeOH / H₂SO₄ (cat.) D Methyl 4-bromo-1H-indazole- 6-carboxylate (Crude) C->D  SnCl₂·2H₂O / HCl E Aqueous Work-up D->E F Column Chromatography (Silica Gel) E->F G Pure Product F->G

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization Profile

While specific spectral data must be acquired empirically, the expected characteristics can be reliably predicted based on the structure. These predictions are vital for confirming the identity and purity of the synthesized material.

TechniqueExpected Observations
¹H NMR - N-H Proton: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the indazole N-H. - Aromatic Protons: Two singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons at the C5 and C7 positions. - Methyl Protons: A sharp singlet around 3.9-4.0 ppm corresponding to the three protons of the methyl ester (-OCH₃).
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (approx. 165-170 ppm) for the ester carbonyl. - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-145 ppm). The carbon bearing the bromine (C4) would be further downfield compared to other C-H carbons. - Methyl Carbon: A signal around 52-53 ppm for the methyl ester carbon.
Mass Spec. (MS) - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal mass would be at m/z 254 and 256.
Infrared (IR) - N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the ester carbonyl. - C=C/C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region. - C-Br Stretch: An absorption in the fingerprint region, typically 500-600 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The true value of methyl 4-bromo-1H-indazole-6-carboxylate lies in its capacity for selective, sequential functionalization.

Reactivity at the Bromine (C4) Position

The C-Br bond is the primary site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern organic synthesis.

  • Suzuki-Miyaura Coupling: Reacting the bromoindazole with an aryl or heteroaryl boronic acid (or boronate ester) introduces a new C-C bond. This is arguably the most common method for elaborating this position in the synthesis of kinase inhibitors, allowing for the installation of fragments that can interact with solvent-exposed regions of the kinase active site.[1][3]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromoindazole with a primary or secondary amine. This is crucial for synthesizing compounds where a nitrogen linker or a specific amine-containing pharmacophore is required.

  • Heck and Sonogashira Couplings: These reactions allow for the formation of C-C bonds with alkenes and terminal alkynes, respectively, providing access to different geometries and functionalities.

Suzuki_Coupling Indazole Methyl 4-bromo-1H-indazole-6-carboxylate Product Coupled Product Indazole->Product BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Product->Catalyst

Caption: Suzuki-Miyaura coupling reaction at the C4-bromo position.

Reactivity at the Indazole Nitrogen (N1)

The indazole N-H proton is acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can undergo various reactions.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles introduces a substituent at the N1 position. This is often done to block the hydrogen-bonding donor capability of the N-H group or to introduce moieties that can probe specific pockets in a protein target. It's important to note that alkylation can sometimes yield a mixture of N1 and N2 isomers, and reaction conditions must be carefully controlled to ensure regioselectivity.[11]

  • N-Arylation: Similar to alkylation, this introduces an aryl group, often via copper or palladium catalysis.

  • Protection: The N-H group can be protected with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) to prevent unwanted side reactions during synthesis.

Reactivity at the Methyl Ester (C6)
  • Saponification: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH). The resulting carboxylic acid is a versatile intermediate for forming amides or esters with more complex alcohols.

  • Amidation: Direct conversion to an amide can be achieved by heating with an amine, although this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is a key strategy for modulating the physicochemical properties of a lead compound.

Application Profile: A Building Block for Kinase Inhibitors

The indazole scaffold is a validated pharmacophore for inhibiting protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2] Methyl 4-bromo-1H-indazole-6-carboxylate is an ideal starting point for synthesizing inhibitors targeting kinases such as VEGFR, PLK4, and Akt.[2][3][4][6]

The typical synthetic logic involves using the indazole N-H and another part of the molecule to form crucial hydrogen bonds with the "hinge" region of the kinase active site. The C4 position is then elaborated via Suzuki coupling to introduce a substituent that occupies the solvent-exposed region, while the C6-carboxylate is converted into an amide to interact with other residues or improve pharmacokinetic properties.

Drug_Synthesis_Logic Start Methyl 4-bromo-1H- indazole-6-carboxylate Step1 Suzuki Coupling (at C4-Br) Start->Step1 Intermediate C4-Arylated Intermediate Step1->Intermediate Step2 Saponification (Ester to Acid) Intermediate->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling (at C6-COOH) Intermediate2->Step3 Final Final Kinase Inhibitor Candidate Step3->Final

Caption: A representative synthetic strategy for a kinase inhibitor.

Safety and Handling

As a halogenated heterocyclic compound, methyl 4-bromo-1H-indazole-6-carboxylate requires careful handling in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][12]

  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[9]

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is more than a simple chemical reagent; it is a sophisticated and versatile platform for the rapid assembly of complex, biologically active molecules. Its strategically placed functional groups—the hinge-binding indazole core, the synthetically versatile bromine atom, and the modifiable methyl ester—provide medicinal chemists with a powerful tool for navigating the challenges of modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional aiming to leverage the proven therapeutic potential of the indazole scaffold.

References

  • American Elements. Methyl 4-bromo-1H-indazole-6-carboxylate | CAS 885518-47-8. [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Google Patents.
  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). [Link]

  • Wutech. 4-溴-吲唑-6-甲酸甲酯|Methyl 4-bromo-1H-indazole-6-carboxylate. [Link]

Sources

The Indazole Scaffold in Modern Drug Discovery: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole (1H-indazole) scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic profile that mimics the purine ring system. This guide provides a technical analysis of indazole-based therapeutics, moving beyond basic structural descriptions to explore the causal mechanisms of ligand-protein interactions. We examine its dominance in kinase inhibition, its emerging role in NLRP3 inflammasome modulation, and the synthetic methodologies required to access high-value derivatives.

Part 1: The Indazole Pharmacophore & Binding Mechanics

The indazole core is a bicyclic system comprising a benzene ring fused to a pyrazole.[1][2][3][4][5] Its utility stems from its ability to serve as a bioisostere for indole and purine, yet with distinct hydrogen bond donor/acceptor capabilities that can be tuned via tautomeric control.

Tautomerism and Hinge Binding

In physiological conditions, 1H-indazole is the thermodynamically preferred tautomer over 2H-indazole. However, the energy barrier between these states is low enough that the local protein environment can induce a tautomeric shift to satisfy specific binding requirements.

  • Kinase Hinge Interaction: The N1 (NH) and N2 (N) atoms often form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., the backbone carbonyl and amide nitrogen of specific residues like Glu or Leu).

  • Electronic Tuning: Substituents at the C3 position can lock the conformation or extend into the "gatekeeper" region of a kinase pocket, enhancing selectivity.

Visualization: Indazole-Kinase Interaction Logic

The following diagram illustrates the canonical binding mode of an indazole inhibitor within the ATP-binding pocket of a tyrosine kinase (e.g., VEGFR), highlighting the critical "Hinge Binder" motif.

IndazoleBinding Indazole Indazole Core (Scaffold) N1 N1 (Donor) Indazole->N1 N2 N2 (Acceptor) Indazole->N2 C3 C3 Substituent (Gatekeeper Interaction) Indazole->C3 Glu Glu/Cys Carbonyl (H-Bond Acceptor) N1->Glu H-Bond (2.8 Å) Pocket Hydrophobic Pocket II C3->Pocket Van der Waals / Pi-Stacking Hinge Kinase Hinge Region (Backbone) Leu Leu/Val Amide NH (H-Bond Donor) Leu->N2 H-Bond (2.9 Å)

Figure 1: Canonical bidentate binding mode of 1H-indazole inhibitors within the kinase ATP-binding pocket.

Part 2: Therapeutic Applications & Case Studies

Oncology: Tyrosine Kinase Inhibitors (TKIs)

The most mature application of indazoles is in oncology. The scaffold's planarity allows it to slot effectively into the adenine-binding cleft.

Case Study: Axitinib (Inlyta)

  • Target: VEGFR1, VEGFR2, VEGFR3.

  • Mechanism: Axitinib utilizes the indazole ring to anchor to the hinge region of the kinase. A styryl spacer connects the indazole to a thiol moiety, extending into the hydrophobic pocket.

  • Clinical Insight: The rigidity of the fused bicyclic system reduces the entropic penalty of binding compared to more flexible scaffolds.

Quantitative Comparison of FDA-Approved Indazoles:

Drug NamePrimary TargetIndicationKey Structural Feature
Axitinib VEGFR 1-3Renal Cell Carcinoma (RCC)3-substituted indazole via vinyl linker
Pazopanib VEGFR, PDGFR, c-KitRCC, Soft Tissue Sarcoma3-aminoindazole core
Entrectinib TRK A/B/C, ROS1, ALKNSCLC (ROS1+), Solid TumorsIndazole-carboxamide macrocycle
Niraparib PARP 1/2Ovarian Cancer2H-indazole carboxamide
Emerging Frontier: NLRP3 Inflammasome Inhibitors

Beyond kinases, indazoles are proving vital in immunology.

  • Target: NLRP3 (NOD-like receptor pyrin domain-containing protein 3).[6]

  • Mechanism: Indazole sulfonamides have been identified as direct inhibitors of the NLRP3 ATPase activity. By binding to the NACHT domain, they prevent the oligomerization required for inflammasome assembly.

  • Therapeutic Potential: Treatment of gout, Alzheimer's disease, and NASH.

Part 3: Synthetic Methodologies

Accessing the indazole core requires robust chemistry that allows for regioselective functionalization.[4]

Key Synthetic Strategies
  • Diazotization (Classical): Cyclization of o-alkylanilines. Limited by harsh conditions.

  • [3+2] Cycloaddition: Reaction of arynes with diazo compounds. Excellent for 3-substituted indazoles.[7]

  • C-H Activation (Modern): Palladium or Copper-catalyzed intramolecular amination. This is the preferred route for drug discovery due to functional group tolerance.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Precursor Selection RouteA o-Halo-benzaldehyde + Hydrazine Start->RouteA RouteB o-Halo-acetophenone + Hydrazine Start->RouteB RouteC Anthranilic Acid Derivatives Start->RouteC Method2 Cu-Catalyzed Ullmann Type RouteA->Method2 Cyclization Method1 Pd-Catalyzed Buchwald-Hartwig RouteB->Method1 C-N Bond Formation Method3 Diazotization (Jacobson) RouteC->Method3 Classical Product2 1-Aryl/Alkyl-Indazole (N1 Substituted) Method1->Product2 Product3 3-Substituted Indazole Method1->Product3 Product1 1H-Indazole (Unsubstituted N) Method2->Product1

Figure 2: Strategic decision tree for selecting indazole synthesis routes based on desired substitution patterns.

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Iodo-1H-indazole

A versatile intermediate for Suzuki/Sonogashira coupling.

Reagents: 1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), DMF.

  • Dissolution: Dissolve 1H-indazole (1.0 eq) in DMF (0.5 M concentration).

  • Base Addition: Add KOH pellets (3.0 eq) and stir at room temperature for 15 minutes.

  • Iodination: Add Iodine (1.1 eq) portion-wise over 20 minutes. Note: Exothermic reaction; monitor temperature.

  • Reaction: Stir at ambient temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Pour mixture into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum. Recrystallize from ethanol if necessary.

  • Validation: Confirm structure via ¹H-NMR (absence of C3-H signal at ~8.0 ppm).

Protocol: TR-FRET Kinase Assay (Self-Validating)

Standard assay for evaluating indazole inhibitors against VEGFR2.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Europium-labeled anti-phosphotyrosine antibody and a GFP-tagged kinase substrate.

  • Preparation: Dilute indazole compounds in 100% DMSO (10-point dose-response).

  • Enzyme Mix: Prepare VEGFR2 enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Prepare solution containing Biotin-Poly(Glu,Tyr) substrate and ATP (at K_m).

  • Reaction:

    • Add 5 µL Compound to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 10 min (pre-equilibration).

    • Add 10 µL Substrate/ATP Mix. Incubate 60 min at RT.

  • Detection: Add 25 µL Detection Mix (Eu-Antibody + Streptavidin-XL665). Incubate 60 min.

  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

    • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC₅₀.

References

  • FDA Label - Axitinib. U.S. Food and Drug Administration.[Link]

  • FDA Label - Pazopanib. U.S. Food and Drug Administration.[Link]

  • Zhang, S.G., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[8] Molecules. [Link][1][2][3][4][5][8][9][10][11]

  • Gaillard, P., et al. (2005). "Design and Synthesis of the First Generation of Novel Potent, Selective, and Water-Soluble Retinoid X Receptor Ligands." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-Bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-bromo-1H-indazole-6-carboxylate is a key heterocyclic building block in contemporary medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in a variety of biologically active compounds, including potent kinase inhibitors for oncology. The specific substitution pattern of this molecule, featuring a bromine atom at the 4-position and a methyl ester at the 6-position, provides valuable handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of potential therapeutic agents.

This document provides a comprehensive guide for the synthesis of methyl 4-bromo-1H-indazole-6-carboxylate, intended for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is a robust three-step process commencing from a commercially available starting material. Each step is detailed with a thorough experimental protocol, a discussion of the underlying chemical principles, and the rationale for the chosen conditions.

Overall Synthetic Scheme

The synthesis of methyl 4-bromo-1H-indazole-6-carboxylate is achieved through a three-step sequence:

  • Bromination: Regioselective bromination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-bromo-3-methylbenzoic acid.

  • Diazotization and Cyclization: Conversion of the aminobenzoic acid derivative into the corresponding indazole via diazotization followed by intramolecular cyclization to afford 4-bromo-1H-indazole-6-carboxylic acid.

  • Esterification: Fischer esterification of the indazole carboxylic acid to produce the target compound, methyl 4-bromo-1H-indazole-6-carboxylate.

Data Presentation

ParameterStep 1: BrominationStep 2: Diazotization & CyclizationStep 3: Esterification
Starting Material 2-Amino-3-methylbenzoic acid2-Amino-5-bromo-3-methylbenzoic acid4-Bromo-1H-indazole-6-carboxylic acid
Key Reagents N-Bromosuccinimide (NBS), DMFSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Methanol (MeOH), Sulfuric Acid (H₂SO₄)
Solvent N,N-Dimethylformamide (DMF)Water, Acetic AcidMethanol
Reaction Temperature Room Temperature0-5 °C to Room TemperatureReflux
Reaction Time ~1 hour~2-3 hours~5-6 hours
Product 2-Amino-5-bromo-3-methylbenzoic acid4-Bromo-1H-indazole-6-carboxylic acidMethyl 4-bromo-1H-indazole-6-carboxylate
Purity Assessment NMR, Mass SpectrometryNMR, Mass SpectrometryNMR, Mass Spectrometry, HPLC

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

Scientific Rationale: This step involves an electrophilic aromatic substitution reaction. The amino group of the starting material is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the adjacent methyl and carboxylic acid groups, the bromination occurs selectively at the para-position relative to the amino group. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in N,N-dimethylformamide (DMF, 100 mL).

  • To this solution, add N-bromosuccinimide (NBS) (12.3 g, 69.4 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the solid under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid as a solid.

Step 2: Synthesis of 4-Bromo-1H-indazole-6-carboxylic acid

Scientific Rationale: This transformation is a classic example of indazole synthesis via diazotization of an ortho-substituted aniline. The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and undergoes in-situ intramolecular cyclization, with the diazonium group being attacked by the aromatic ring, to form the stable indazole ring system.

Protocol:

  • Suspend 2-amino-5-bromo-3-methylbenzoic acid (10.0 g, 43.5 mmol) in a mixture of glacial acetic acid (50 mL) and water (50 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.3 g, 47.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. A precipitate will form as the cyclization proceeds.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-bromo-1H-indazole-6-carboxylic acid.

Step 3: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate

Scientific Rationale: This final step is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.

Protocol:

  • Suspend 4-bromo-1H-indazole-6-carboxylic acid (8.0 g, 33.2 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol to approximately one-third by rotary evaporation.

  • Carefully pour the concentrated mixture into ice-water (300 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • A solid precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield methyl 4-bromo-1H-indazole-6-carboxylate as a pure solid.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Esterification A 2-Amino-3-methylbenzoic acid B 2-Amino-5-bromo-3-methylbenzoic acid A->B NBS, DMF Room Temp C 4-Bromo-1H-indazole-6-carboxylic acid B->C 1. NaNO2, HCl, 0-5 °C 2. Warm to RT D Methyl 4-bromo-1H-indazole-6-carboxylate C->D MeOH, H2SO4 Reflux

Sources

Application Note & Protocols: Methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffolding Intermediate for Targeted Drug Discovery

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable physicochemical properties and ability to form high-affinity interactions with biological targets. The indazole nucleus is a premier example of such a "privileged scaffold".[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[1][3]

The indazole core is notable for its dual functionality: the N-H group serves as a crucial hydrogen bond donor, while the additional pyrazole nitrogen acts as a hydrogen bond acceptor.[4] This arrangement allows indazole-containing molecules to mimic the purine base of ATP, enabling them to bind effectively within the ATP-binding pocket of many protein kinases.[4] Consequently, a number of commercially successful kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (VEGFR/c-Kit inhibitor), are built upon this versatile scaffold.[3][4] This application note focuses on a specific, highly functionalized derivative, Methyl 4-bromo-1H-indazole-6-carboxylate , and its strategic application in the synthesis of next-generation targeted therapies.

Compound Profile: Methyl 4-bromo-1H-indazole-6-carboxylate

This compound is a strategically designed synthetic intermediate, offering multiple points for chemical modification. Its utility stems from the orthogonal reactivity of its functional groups.

PropertyValueReference
CAS Number 885518-47-8[5][6]
Molecular Formula C₉H₇BrN₂O₂[5][6]
Molecular Weight 255.07 g/mol [5][6]
IUPAC Name methyl 4-bromo-1H-indazole-6-carboxylate[5]
Appearance Typically an off-white to yellow solidN/A

The true value of this molecule lies in its chemical architecture:

  • The Indazole Core: Provides the foundational structure for target engagement, particularly for kinase hinge-binding.

  • C4-Bromine: Serves as a versatile synthetic "handle." The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • C6-Methyl Carboxylate: This ester group is a stable precursor to a carboxylic acid. Following hydrolysis, the resulting acid becomes a key attachment point for forming amide bonds, a ubiquitous linkage in drug molecules, often used to connect to a solvent-exposed region of the target protein.

Case Study: A Key Intermediate for the pan-RAF Inhibitor Belvarafenib

A prominent example showcasing the utility of methyl 4-bromo-1H-indazole-6-carboxylate is its role as a precursor in the synthesis of Belvarafenib (also known as GDC-5573). Belvarafenib is a potent, orally bioavailable pan-RAF inhibitor that targets multiple forms of the RAF kinase, including B-RAF^(V600E) and C-RAF.[7]

RAF kinases are critical components of the MAPK/ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival.[7] Mutations in this pathway, particularly in the BRAF gene, are drivers for a significant percentage of human cancers, including melanoma.[8] Belvarafenib functions as a Type II inhibitor, binding to the inactive conformation of the kinase and blocking the signaling cascade that leads to uncontrolled cell growth.[8] The indazole core of the molecule is instrumental in achieving this potent inhibition.

MAPK/ERK Signaling Pathway & RAF Inhibition

The following diagram illustrates the canonical MAPK/ERK pathway and the point of intervention for a pan-RAF inhibitor like Belvarafenib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal RAF RAF Kinase (A-RAF, B-RAF, C-RAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Belvarafenib (pan-RAF Inhibitor) Inhibitor->RAF

Caption: The MAPK/ERK pathway is inhibited by Belvarafenib at the RAF kinase step.

Experimental Protocols

The following protocols are representative methodologies for the derivatization of methyl 4-bromo-1H-indazole-6-carboxylate, inspired by common transformations used in the synthesis of kinase inhibitors like Belvarafenib.

Synthetic Workflow Overview

This diagram outlines the general synthetic logic, starting from the title compound to a final, biologically active amide derivative.

Synthesis_Workflow Start Methyl 4-bromo-1H- indazole-6-carboxylate Intermediate1 4-Aryl-indazole Intermediate Start->Intermediate1 Suzuki Coupling (Adds R1 group) Intermediate2 4-Aryl-indazole-6- carboxylic Acid Intermediate1->Intermediate2 Ester Hydrolysis (LiOH or NaOH) Final Final Amide Product (e.g., Belvarafenib analogue) Intermediate2->Final Amide Coupling (HATU/EDC, adds R2-NH2)

Caption: General synthetic route from the starting material to a final drug-like molecule.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing an aryl or heteroaryl group at the C4-position.

Objective: To synthesize a methyl 4-(aryl)-1H-indazole-6-carboxylate derivative.

Materials:

  • Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate, Hexanes, Silica gel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-bromo-1H-indazole-6-carboxylate, the arylboronic acid, and the palladium catalyst.

  • Add the base (K₂CO₃).

  • Add the degassed dioxane/water solvent mixture via cannula or syringe.

  • Causality: The palladium catalyst is essential for the catalytic cycle that forms the new C-C bond. The base is required to activate the boronic acid, and the inert atmosphere prevents the oxidation and deactivation of the Pd(0) active species.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product should show a new, less polar spot on TLC and a corresponding mass increase in LC-MS analysis.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Protocol 2: Ester Hydrolysis and Amide Bond Formation

This two-step protocol converts the C6-ester into a final amide, a key step in completing the synthesis of many kinase inhibitors.[9]

Objective: To synthesize a 4-(aryl)-N-(substituent)-1H-indazole-6-carboxamide.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the methyl 4-(aryl)-1H-indazole-6-carboxylate intermediate from Protocol 1 in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).

  • Add lithium hydroxide (LiOH) monohydrate (2-4 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Causality: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis to the corresponding carboxylate salt.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the mixture to remove organic solvents. Dilute with water and acidify to pH ~3-4 with 1M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Self-Validation: The product will have a different retention time on LC-MS and a mass corresponding to the carboxylic acid. It should also be soluble in aqueous base.

Step B: Amide Coupling

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid from Step A in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

  • Add a tertiary amine base such as DIPEA or triethylamine (3.0 eq).

  • Stir for 15-30 minutes to activate the carboxylic acid. Causality: The coupling agent forms a highly reactive activated ester, which is susceptible to nucleophilic attack by the amine. The base neutralizes the HCl byproduct and maintains reaction pH.

  • Add the desired primary or secondary amine (R₂-NH₂) (1.1 eq) to the mixture.

  • Stir at room temperature for 4-16 hours. Monitor by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with 5% aqueous citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final amide product.

In Vitro Assay Protocol: RAF Kinase Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target RAF kinase. This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human B-RAF or C-RAF enzyme

  • Biotinylated kinase substrate peptide (e.g., biotin-MEK1)

  • Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pMEK)

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES-based)

  • Test compound (serially diluted in DMSO)

  • Low-volume 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In the assay plate, add 50 nL of the diluted compound or DMSO (for positive and negative controls).

  • Add 5 µL of the kinase/biotinylated substrate mixture in assay buffer. Incubate for 15 minutes at room temperature.

  • Causality: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Kₘ for the enzyme). For negative controls ("0% activity"), add buffer without ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of TR-FRET detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase), the Eu-labeled antibody, and SA-APC.

  • Incubate for 60 minutes in the dark to allow the detection reagents to bind.

  • Self-Validation: In the absence of an inhibitor (positive control), the kinase phosphorylates the biotin-substrate. The Eu-antibody binds the phosphate, and SA-APC binds the biotin, bringing Eu and APC into proximity and generating a high FRET signal. A potent inhibitor will prevent phosphorylation, resulting in a low FRET signal.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Eu) after excitation at 340 nm.

  • Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is more than a simple chemical; it is a purpose-built tool for modern drug discovery. Its trifecta of a privileged core, a handle for cross-coupling, and a precursor for amide linkage formation makes it an exceptionally valuable starting material. Its successful application in the synthetic route towards potent kinase inhibitors like Belvarafenib underscores its strategic importance for researchers and scientists dedicated to developing targeted therapeutics for cancer and other diseases.

References

  • American Elements. Methyl 4-bromo-1H-indazole-6-carboxylate | CAS 885518-47-8. Available from: [Link]

  • Asati V, et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2021. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Available from: [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. Available from: [Link]

  • ACS Publications. An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. Organic Process Research & Development. 2021. Available from: [Link]

  • ResearchGate. Belvarafenib is a potent RAF dimer inhibitor. Available from: [Link]

  • ACS Publications. Selective Inhibitors of the Mutant B-Raf Pathway: Discovery of a Potent and Orally Bioavailable Aminoisoquinoline. Journal of Medicinal Chemistry. 2011. Available from: [Link]

  • Chem-Space. methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 4-Bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules that interact with a wide range of biological targets. Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) and its positional isomer, methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0), are particularly valuable intermediates.[3][4] These molecules offer three distinct points for chemical modification: the nucleophilic indazole nitrogen, the reactive carbon-bromine bond amenable to cross-coupling, and the ester functional group.

This guide provides an in-depth exploration of the key reaction conditions for strategically modifying this scaffold. We will delve into the causality behind experimental choices, offering robust, validated protocols for N-alkylation, palladium-catalyzed cross-coupling, and ester hydrolysis, empowering researchers to efficiently generate diverse compound libraries for drug discovery and development.

Section 1: Regioselective N-Alkylation of the Indazole Core

A primary challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of substitution at the N-1 versus the N-2 position.[5] Direct alkylation often yields a mixture of isomers, complicating purification and reducing the yield of the desired product.[5] The outcome is governed by a delicate interplay of thermodynamics, kinetics, the nature of the electrophile, and the steric and electronic environment of the indazole ring.[1][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6] By carefully selecting the base and solvent system, we can exploit these differences to achieve high regioselectivity.

Causality of Experimental Choices:
  • Base Selection: A strong, non-nucleophilic hydride base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the indazole, forming the indazolide anion. This ensures that the reaction proceeds through a common anionic intermediate rather than a direct reaction on the neutral tautomers.

  • Solvent System: An aprotic solvent like tetrahydrofuran (THF) is crucial. It solubilizes the reactants without interfering with the highly reactive indazolide anion. The combination of NaH in THF has been shown to be a promising system for achieving high N-1 selectivity.[1][6] This selectivity arises because the N-1 position is typically less sterically hindered and, in the resulting anion, often bears a greater share of the negative charge, making it the site of kinetic attack.

Diagram: N-1 vs. N-2 Alkylation Pathways

N_Alkylation cluster_start Starting Material cluster_deprotonation Deprotonation cluster_products Products Indazole Methyl 4-bromo-1H-indazole-6-carboxylate Anion Indazolide Anion Indazole->Anion  NaH, THF N1_Product N-1 Alkylated Product (Kinetic/Thermodynamic Product) Anion->N1_Product R-X (Path A) N2_Product N-2 Alkylated Product (Minor Product) Anion->N2_Product R-X (Path B)

Caption: General workflow for the N-alkylation of the indazole core.

Protocol 1: N-1 Regioselective Alkylation

This protocol is optimized for achieving high selectivity for the N-1 isomer using a primary alkyl bromide.

Materials:

  • Methyl 4-bromo-1H-indazole-6-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (e.g., 1-bromobutane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium indazolide salt may result in a slight color change or slurry formation.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-1 alkylated product.

Self-Validation: The ratio of N-1 to N-2 isomers should be determined by ¹H NMR analysis of the crude product before purification. For most primary alkyl halides, this protocol should yield an N-1/N-2 ratio greater than 10:1.

Section 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond at the C-4 position is a prime handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds between the bromo-indazole and various aryl or heteroaryl boronic acids or esters.[2][7]

Causality of Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ is common, as it is air-stable and is reduced in situ to the active Pd(0) species. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is a bulky, electron-rich phosphine that promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane (DME)) and water is typically used. The organic solvent solubilizes the bromo-indazole and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-B(OR)₂ Base PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid with the bromo-indazole core.

Materials:

  • Methyl 4-bromo-1H-indazole-6-carboxylate (or its N-alkylated derivative) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • Reactant Setup: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the bromo-indazole (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ complex (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of bromo-indazole). The solvent should be degassed by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes prior to use.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired C-4 arylated indazole.

Data Summary: Representative Suzuki Coupling Conditions
CatalystBaseSolventTemp (°C)Yield RangeReference
Pd(dppf)Cl₂K₂CO₃DME/Water90Good[9]
PdCl₂(dppf)·DCMK₂CO₃Dioxane/Water10035-90%[7]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85GoodGeneral Suzuki Conditions

Section 3: Ester Functional Group Interconversion

The methyl ester at the C-6 position provides a gateway to other important functional groups, most notably carboxylic acids and amides. Saponification (base-mediated hydrolysis) is a straightforward and high-yielding method to convert the ester to the corresponding carboxylic acid. This acid can then be engaged in a wide variety of amide coupling reactions, significantly expanding the accessible chemical space.

Diagram: Ester Hydrolysis to Amide Formation Workflow

Sources

Application Note: High-Purity Purification of Methyl 4-bromo-1H-indazole-6-carboxylate for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS No. 885518-47-8) is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapies, including kinase inhibitors.[1][2] The isomeric purity and overall chemical integrity of this intermediate are paramount, as impurities can lead to undesirable side products, reduced yields, and potentially confounding biological data in downstream applications. This document provides a comprehensive guide to the purification of methyl 4-bromo-1H-indazole-6-carboxylate, detailing robust protocols for flash column chromatography and recrystallization. The methodologies are designed for researchers, chemists, and process development professionals to achieve >99% purity, ensuring the reliability and reproducibility of subsequent synthetic transformations.

Introduction: The Challenge of Purity

The indazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[3] Methyl 4-bromo-1H-indazole-6-carboxylate, specifically, offers multiple reaction sites for diversification: the N-H of the pyrazole ring, the bromine atom for cross-coupling reactions, and the methyl ester for amide bond formation.[2]

However, synthetic routes leading to this intermediate can introduce a variety of impurities that are often structurally similar to the target compound, complicating purification. Common impurities may include:

  • Regioisomers: Bromination at other positions of the indazole ring.

  • Unreacted Starting Materials: Incomplete cyclization or bromination.

  • Over-brominated Species: Introduction of a second bromine atom.

  • Hydrolysis Products: Conversion of the methyl ester to the corresponding carboxylic acid.

Achieving high purity is not merely an analytical requirement but a prerequisite for success in multi-step syntheses and for generating reliable structure-activity relationship (SAR) data. This guide presents a logical, step-by-step approach to navigate these purification challenges.

Purification Strategy Selection

The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity. For methyl 4-bromo-1H-indazole-6-carboxylate, a two-tiered approach is recommended. Flash column chromatography serves as the primary workhorse for removing the bulk of impurities, while recrystallization is an excellent secondary step for polishing the material to achieve the highest level of purity.

G start Crude Product (Methyl 4-bromo-1H-indazole-6-carboxylate) decision1 Assess Crude Purity (TLC, ¹H NMR) start->decision1 chromatography PROTOCOL 1: Flash Column Chromatography decision1->chromatography Complex mixture or Rf of impurities close to product recrystallization PROTOCOL 2: Recrystallization decision1->recrystallization Product is major component (>90%) with solid impurities decision2 Purity > 99%? chromatography->decision2 final_product High-Purity Product (>99%) recrystallization->final_product decision2->recrystallization No, minor impurities remain decision2->final_product Yes

Caption: Purification strategy decision workflow.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the preferred method for separating compounds with different polarities. For bromo-indazole derivatives, silica gel is the standard stationary phase, and neutral solvent systems like ethyl acetate in hexanes provide excellent resolution.[1][4][5]

4.1. Principle of Separation

This technique exploits the differential partitioning of the components of a mixture between a solid stationary phase (silica gel) and a liquid mobile phase. Methyl 4-bromo-1H-indazole-6-carboxylate, with its polar N-H bond and ester group, will interact more strongly with the silica gel than less polar impurities (e.g., non-polar starting materials). By gradually increasing the polarity of the mobile phase (the eluent), compounds are eluted in order of increasing polarity.

4.2. Step-by-Step Methodology

  • TLC Analysis:

    • Dissolve a small sample of the crude material in ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system. A good starting point is 30% Ethyl Acetate in Hexanes.

    • Visualize under UV light (254 nm). The goal is to find a solvent system that gives the product an Rf value of ~0.3 and shows clear separation from major impurities.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexanes).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the column. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent according to the gradient plan (see Table 1).

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified methyl 4-bromo-1H-indazole-6-carboxylate.

4.3. Data Presentation

Parameter Value / Description Rationale
Stationary Phase Silica Gel, 230-400 meshStandard for moderately polar organic compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in HexanesProvides a smooth transition in polarity for optimal separation.
Example Gradient 1) 10% EtOAc in Hexanes (2 column volumes)Elutes non-polar impurities.
2) 10% -> 40% EtOAc in Hexanes (10 column volumes)Elutes the target compound.
3) 50% EtOAc in Hexanes (2 column volumes)Elutes more polar impurities.
Typical Rf (30% EtOAc) ~0.3Optimal Rf for good separation on a column.
Detection Method UV visualization at 254 nmThe aromatic indazole core is strongly UV-active.

Table 1: Recommended parameters for flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation prep_tlc 1. TLC Analysis (e.g., 30% EtOAc/Hex) pack_col 2. Pack Silica Column (Slurry Method) prep_tlc->pack_col load_sample 3. Load Sample (Dry Loading) pack_col->load_sample elute 4. Elute with Gradient (10% -> 40% EtOAc) load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. It is ideal as a final polishing step after chromatography to remove trace impurities and obtain a highly ordered crystalline material.

5.1. Principle of Purification

The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

5.2. Step-by-Step Methodology

  • Solvent Screening:

    • Place a small amount of the product (~20 mg) into several test tubes.

    • Add a small volume (~0.5 mL) of different solvents or solvent mixtures (see Table 2) to each tube.

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of a high volume of crystals indicates a good recrystallization solvent.

  • Main Recrystallization Procedure:

    • Place the material to be purified in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

    • Optional Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated filter funnel into a clean, pre-heated flask.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

5.3. Data Presentation

Solvent System Observation / Rationale
Ethanol / Water The compound is likely soluble in hot ethanol and insoluble in water. A good system where water is added dropwise to the hot ethanol solution until turbidity persists, then clarified with a drop of ethanol before cooling.
Ethyl Acetate / Hexanes The compound is soluble in ethyl acetate and insoluble in hexanes. Dissolve in minimal hot ethyl acetate, then add hexanes until the solution becomes cloudy. Cool slowly.
Isopropanol A single-solvent system that may work. Check for high solubility when hot and low solubility when cold.
Toluene A non-polar aromatic solvent. May be effective if impurities are highly polar.

Table 2: Potential solvent systems for recrystallization screening.

Purity Assessment and Verification

Post-purification, the integrity of the material must be confirmed.

  • ¹H NMR: Confirms the chemical structure and can reveal the presence of proton-bearing impurities.

  • HPLC/UPLC: Provides a quantitative measure of purity.[6]

  • LC-MS: Confirms the molecular weight of the product and helps identify any remaining impurities.[6]

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • Time in Pasuruan, ID. Google Search.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Publishing. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . MDPI. [Link]

  • WO2017186693A1 - Synthesis of indazoles.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . ACS Omega. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . PMC. [Link]

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms . Science of Synthesis. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... . ResearchGate. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling . The Royal Society of Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . NIH. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Application Note: Safe Handling and Storage Protocols for Methyl 4-bromo-1H-indazole-6-carboxylate Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-bromo-1H-indazole-6-carboxylate is a key heterocyclic building block utilized in medicinal chemistry and drug development.[1] As with many halogenated aromatic compounds, its potency and potential physiological effects necessitate rigorous handling and storage protocols to ensure researcher safety and maintain compound integrity. This document provides a comprehensive guide, grounded in established safety principles, for the proper management of this compound in a laboratory setting. It covers risk assessment, personal protective equipment (PPE), storage conditions, and detailed protocols for common laboratory procedures such as weighing and dissolution.

Compound Identification and Hazard Profile

A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice.

1.1. Chemical Identity

Property Value Source
IUPAC Name methyl 4-bromo-1H-indazole-6-carboxylate [2]
CAS Number 885518-47-8 [3]
Molecular Formula C₉H₇BrN₂O₂ [2][3]

| Molecular Weight | 255.07 g/mol |[2][4] |

1.2. GHS Hazard Classification This compound is classified with the following hazards, necessitating careful handling to avoid exposure.[3]

Hazard CodeDescriptionSignal Word
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning

Note: Data is based on supplier safety data sheets for the specified compound and structurally similar bromo-indazole derivatives.[3][4][5]

Risk Assessment and Mitigation Workflow

The primary risks associated with this compound are accidental inhalation of the fine powder and direct contact with the skin or eyes. A systematic approach to risk mitigation, starting with engineering controls, is critical.

The following diagram outlines the decision-making process that should be undertaken before handling the compound.

G cluster_0 Risk Assessment & Preparation cluster_1 Execution A Receipt of Compound B Review Safety Data Sheet (SDS) A->B Step 1 C Identify Hazards: - Inhalation (dust) - Skin/Eye Irritant - Harmful if Swallowed B->C Step 2 D Select Engineering Controls C->D Step 3 E Use Certified Fume Hood or Ventilated Balance Enclosure (VBE) D->E Primary Control F Select Appropriate PPE E->F Step 4 G Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat F->G Secondary Control H Proceed with Protocol: - Weighing - Dissolution G->H Ready

Caption: Risk assessment workflow for handling methyl 4-bromo-1H-indazole-6-carboxylate.

Storage and Stability

Proper storage is essential to prevent degradation and maintain the purity and efficacy of the compound for research applications.

3.1. Recommended Storage Conditions The product should be stored in a tightly sealed container to prevent moisture uptake and contamination.[6]

ParameterRecommendationRationale
Temperature Room Temperature or 2-8°CWhile room temperature is acceptable, refrigeration can slow potential long-term degradation pathways for complex organic molecules.[3][7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator.Minimizes oxidation and hydrolysis. Keeping the compound in a dry environment is critical.[6]
Light Protect from light.Store in an opaque container or in a dark cabinet to prevent photochemical decomposition.

3.2. Chemical Incompatibilities To prevent hazardous reactions, this compound must be stored away from strong oxidizing agents .[5][6] Accidental mixing can lead to vigorous, exothermic reactions.

3.3. Stability Under recommended storage conditions, the compound is stable.[5] However, long-term stability in solution is not well-characterized and it is best practice to prepare solutions fresh. In the solid state, some indazole derivatives have shown decomposition over many years.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a mandatory last line of defense against exposure.[9]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[10]

  • Skin Protection: A flame-resistant lab coat and full-length pants are required. Wear appropriate chemical-resistant gloves, such as nitrile gloves.[6][11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Respiratory Protection: All handling of the powder that could generate dust must be performed within a certified chemical fume hood or a powder weighing station/ventilated balance enclosure (VBE).[5][12] If these engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with a particulate filter must be used.[9]

Experimental Protocols

These protocols provide a self-validating system for common laboratory manipulations, designed to minimize exposure and ensure experimental accuracy.

5.1. Protocol: Safe Weighing of Powder This procedure is designed to prevent the generation of airborne dust and to contain any minor spills.

Causality: Weighing fine powders can create static charge, causing particles to become airborne and adhere to surfaces, posing a significant inhalation risk.[13] This protocol mitigates that risk through containment.

Methodology:

  • Preparation: Don all required PPE. Ensure the chemical fume hood or VBE is functioning correctly. Decontaminate the work surface.

  • Tare Vessel: Place a clean, sealable receiving vessel (e.g., a vial with a screw cap) on the analytical balance located within the containment area and tare the balance.[13]

  • Transfer: Move the receiving vessel off the balance but keep it inside the fume hood. Carefully use a clean spatula to transfer the methyl 4-bromo-1H-indazole-6-carboxylate powder from the stock bottle to the tared vessel. Do not perform the transfer directly on the balance pan to avoid contaminating it.

  • Seal and Clean: Securely cap the receiving vessel. Carefully wipe the spatula and any surfaces within the hood where powder may have settled with a solvent-dampened cloth (e.g., ethanol or isopropanol).

  • Final Weighing: Place the sealed vessel back onto the balance to obtain the final, accurate weight.

  • Cleanup: Dispose of the cleaning cloth and any contaminated materials in the appropriate solid chemical waste container. Wash hands thoroughly after the procedure is complete.[6]

5.2. Protocol: Reconstitution and Dissolution This protocol ensures the compound is dissolved safely and completely.

Causality: Adding solvent to a powder can sometimes generate an aerosol. By adding the solid to the solvent and controlling the rate of addition, this risk is minimized.

Methodology:

  • Solvent Selection: Based on synthesis procedures for similar compounds, solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Methanol are likely candidates for solubilization.[14][15][16] Always perform a small-scale solubility test if the optimal solvent is unknown.

  • Preparation: Perform all steps in a chemical fume hood. Add the desired volume of the chosen solvent to a suitable flask equipped with a magnetic stir bar.

  • Addition of Compound: Slowly and carefully add the pre-weighed methyl 4-bromo-1H-indazole-6-carboxylate powder to the solvent while stirring.

  • Dissolution: Cap the flask and continue stirring. If necessary, gentle warming or sonication can be used to facilitate dissolution, but ensure the solvent is compatible with these methods.

  • Storage of Solution: Transfer the resulting solution to a clearly labeled, sealed storage vial. If storing for any length of time, flush the headspace with an inert gas before sealing.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

6.1. Spill Response

  • Small Spill: For a small spill of powder within a fume hood, gently cover the spill with an absorbent material. Decontaminate the area with a suitable solvent and wipe clean. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spread of the powder. Follow institutional emergency procedures.[17]

6.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[18][19]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[18][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[18][21]

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is a valuable research chemical. Adherence to the protocols outlined in this application note—grounded in a thorough risk assessment and the consistent use of engineering controls and PPE—will ensure its safe and effective use in the laboratory, protecting both the researcher and the integrity of the scientific work.

References

  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hartford, G., Cheung, P., Whitaker, K., & Helmy, R. (2013). Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. Retrieved from [Link]

  • Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Weizmann Institute of Science Safety Unit. (n.d.). Powder Weighing Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Seton. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effective and efficient weighing of potent compounds. Retrieved from [Link]

  • Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information: An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-bromo-1H-indazole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Design-for-Success" Framework

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the synthesis of methyl 4-bromo-1H-indazole-6-carboxylate . This molecule is a critical scaffold in medicinal chemistry, particularly for PARP inhibitors and kinase modulators.[1][2] However, its specific substitution pattern—a bromine at C4 and an ester at C6—presents unique regiochemical challenges that defeat standard synthetic shortcuts.[1][2]

This guide moves beyond generic protocols to address the causality of failure modes. We assume you are using the industry-standard Jacobson/Bartoli Indazole Synthesis (diazotization of o-methylanilines), as direct functionalization of the indazole core rarely yields the C4-bromo isomer.[1]

Module 1: Route Selection & Regiochemistry

Q: Why can't I just brominate methyl 1H-indazole-6-carboxylate to get the target?

A: This is the most common strategic error.[1][2] You cannot access the C4-bromo position via electrophilic aromatic substitution (EAS) on the pre-formed indazole core.[1][2]

  • The Science: Indazoles are electron-rich at the C3 position.[1][2] Treating methyl 1H-indazole-6-carboxylate with NBS or

    
     will predominantly yield the 3-bromo  derivative.[1][2] If C3 is blocked, halogenation often occurs at C7 due to directing effects of the N1-H.[1]
    
  • The Solution: The bromine atom must be installed on the benzene ring before the indazole ring is closed.[1] You must start with the correctly substituted aniline precursor.[1][2]

Q: What is the correct precursor for this specific isomer?

A: To obtain methyl 4-bromo-1H-indazole-6-carboxylate , you must use methyl 4-amino-3-bromo-5-methylbenzoate (or an equivalent ester).[1][2]

Regiochemical Mapping:

  • Aniline

    
     
    
    
    
    Becomes Indazole N1/N2 .[1][2]
  • Aniline

    
    -Methyl 
    
    
    
    Becomes Indazole C3 .[1][2]
  • Aniline

    
    -Bromo  (relative to 
    
    
    
    , adjacent to Me)
    
    
    Becomes Indazole C4 .[1][2]
  • Aniline

    
    -Ester  (relative to 
    
    
    
    , away from Me)
    
    
    Becomes Indazole C6 .[1][2]

PrecursorMap cluster_0 Precursor: Methyl 4-amino-3-bromo-5-methylbenzoate cluster_1 Target: Methyl 4-bromo-1H-indazole-6-carboxylate Precursor Benzene Ring (C1: COOMe, C3: Br, C4: NH2, C5: Me) Target Indazole Core (C4: Br, C6: COOMe) Precursor->Target Jacobson Cyclization (Diazotization + Ring Closure) Warning Direct Bromination of Indazole yields C3-Br (Wrong Isomer) Target->Warning

Figure 1: Retrosynthetic mapping showing the necessity of pre-functionalization.

Module 2: The Jacobson Cyclization (Process Optimization)

Core Reaction: Diazotization of the aniline followed by spontaneous intramolecular cyclization.[1][2] Reagents:


/AcOH (aqueous) OR Isoamyl nitrite/Ac_2O/KOAc (anhydrous).[1][2]
Q: My yield is stuck below 40%. How do I optimize the cyclization?

A: Low yields in Jacobson cyclization are usually due to diazo-tar formation (intermolecular coupling) or incomplete cyclization .[1][2]

Optimization Protocol:

  • Phase Transfer Catalysis (The "Secret" Ingredient): If using the anhydrous route (Isoamyl nitrite/KOAc), add 18-crown-6 (5 mol%) .[1][2] This solubilizes the acetate anion in the organic phase (usually toluene or chloroform), significantly accelerating the deprotonation of the o-methyl group, which is the rate-limiting step for ring closure.[1]

  • Dilution is Key: To prevent intermolecular side reactions (azo coupling between two aniline molecules), run the reaction under high dilution (0.05 M - 0.1 M) .[1][2]

  • Temperature Ramp: Do not shock the system.

    • Step 1 (Diazotization): Hold at 0–5 °C for 1 hour.

    • Step 2 (Cyclization): Allow to warm to RT, then heat to 80 °C. The ring closure usually requires thermal activation.[1]

Q: I see a significant impurity by LCMS (M+14). What is it?

A: This is likely the N-methylated byproduct or an azo-dimer .[1][2]

  • Diagnosis: If you are using methyl iodide or similar reagents in a subsequent step, this is N-methylation.[1][2] If this appears during cyclization, it is likely an azo-coupling byproduct (

    
    ).[1][2]
    
  • Fix: Increase the equivalents of the nitrite source (use 1.2–1.5 equiv) and ensure vigorous stirring. The intramolecular reaction must be faster than the intermolecular collision.[1]

Module 3: Stability & Purification

Q: My methyl ester is hydrolyzing to the carboxylic acid during workup. Why?

A: The standard Jacobson workup often involves a strong base (NaOH) to neutralize the acetic acid.[1] Methyl esters at the C6 position of electron-deficient indazoles are susceptible to hydrolysis.[1][2]

Troubleshooting Protocol:

  • Avoid NaOH: Do not use Sodium Hydroxide for neutralization.[1][2]

  • Buffered Quench: Quench the reaction mixture with saturated

    
      (Sodium Bicarbonate) or a phosphate buffer (pH 7.0).
    
  • Temperature Control: Perform the quench at 0 °C . Ester hydrolysis rates drop significantly at lower temperatures.[1][2]

Q: The product is co-eluting with impurities on the column. How do I purify it?

A: Indazoles are "sticky" on silica due to the acidic N-H proton.[1][2]

  • Deactivation: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes.[1][2] This neutralizes the acidic sites on the silica.[1]

  • Mobile Phase: Use a gradient of DCM/MeOH (95:5) rather than Hexane/Ethyl Acetate.[1][2] The chlorinated solvent often solubilizes the bromo-indazole better.[1][2]

  • Trituration: Before chromatography, try triturating the crude solid with cold diethyl ether or MTBE .[1][2] The impurities (tar) often dissolve, leaving the pure indazole as a solid.[1]

Experimental Workflow: Optimized Protocol

Target: Methyl 4-bromo-1H-indazole-6-carboxylate (10g Scale)

ParameterSpecificationRationale
Solvent Toluene or Benzene (Anhydrous)Non-polar solvents favor the intramolecular radical/ionic pathway over intermolecular coupling.[1][2]
Reagent A Isoamyl Nitrite (1.5 equiv)Milder than NaNO2; soluble in organics.[1][2]
Reagent B Acetic Anhydride (2.0 equiv)Acetylates the amine transiently, protecting it from side reactions.[1]
Additive 18-Crown-6 (0.05 equiv) + KOAc (1.2 equiv)CRITICAL: Promotes phase transfer and base activity for ring closure.[1][2]
Temp 80 °C (Reflux)Required to overcome the activation energy of the C-N bond formation.[1]
Workup Filter solids, wash w/ NaHCO3Prevents ester hydrolysis.[1][2]
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Impurity CheckLCMS Check LCMS/TLC Start->CheckLCMS Decision1 Is Starting Material Consumed? CheckLCMS->Decision1 NoConsumption Issue: Failed Diazotization Decision1->NoConsumption No YesConsumption Check Product Mass Decision1->YesConsumption Yes Fix1 Action: Check Nitrite Quality Ensure Anhydrous Conditions NoConsumption->Fix1 Decision2 Mass = Target - 14 (Acid)? YesConsumption->Decision2 Hydrolysis Issue: Ester Hydrolysis Decision2->Hydrolysis Yes Decision3 Mass = Dimer/Tar? Decision2->Decision3 No Fix2 Action: Switch workup to NaHCO3 Avoid NaOH Hydrolysis->Fix2 Tar Issue: Intermolecular Coupling Decision3->Tar Yes Fix3 Action: Increase Dilution Add 18-Crown-6 Tar->Fix3

Figure 2: Logic flow for diagnosing reaction failures.

References

  • BenchChem. (2025).[1][2][3] Large-Scale Synthesis of 6-Bromo-1H-indazole. Link (Accessed via search result 1.10).[1][2]

  • Organic Syntheses. (2010). Synthesis of Substituted Indazoles via [3+2] Cycloaddition. Org. Synth. 2010, 87,[1][4] 95. Link

  • Lippincott, M., et al. (2021).[1][2] Regioselective C7 bromination of 4-substituted NH-free indazoles. RSC Advances. Link

  • PubChem. (2025).[1][2] Methyl 6-bromo-1H-indazole-4-carboxylate Compound Summary. Link (Note: Isomer reference for physical properties).[1][2]

  • Giraud, F., et al. (2011).[1][2] C3-Indazole Functionalization: A Review. Link (Accessed via search result 1.11).[1][2]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific reagents, particularly Isoamyl Nitrite and Brominated compounds, before handling.[1]

Sources

purification challenges with methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-bromo-1H-indazole-6-carboxylate

Case ID: IND-4BR-6EST-PUR Status: Active Support Level: Senior Application Scientist[1]

Executive Summary

Purifying methyl 4-bromo-1H-indazole-6-carboxylate presents a distinct set of physicochemical challenges derived from its "push-pull" electronic structure. The electron-withdrawing ester at C6 and the bromine at C4 significantly increase the acidity of the N1-proton (relative to unsubstituted indazole, pKa ~13.8), leading to severe peak tailing on silica gel. Furthermore, the 1H-indazole core is prone to tautomeric equilibration, complicating analysis and separation from synthetic precursors.[1]

This guide provides a self-validating troubleshooting workflow to resolve solubility issues, silica interactions, and regioisomer contamination.

Module 1: Chromatography Troubleshooting (The "Streaking" Problem)

User Complaint: "My compound streaks across the column, co-eluting with impurities. Recovery is low."

Root Cause Analysis: The N-H moiety of the indazole is a hydrogen bond donor (HBD).[1] Standard silica gel contains acidic silanol groups (Si-OH).[1] The electron-withdrawing nature of the 6-carboxylate and 4-bromo groups makes the N-H proton more acidic, increasing its affinity for the silanols. This "drag" causes peak broadening (tailing) and irreversible adsorption.[1]

Protocol A: The "Buffered" Silica System

Do not use standard Hexane/Ethyl Acetate without modification.

ParameterRecommendationMechanism of Action
Mobile Phase Modifier 0.5% - 1.0% Triethylamine (TEA) TEA blocks acidic silanol sites, preventing the indazole N-H from "sticking."[1]
Alternative Modifier 1.0% Acetic Acid (AcOH) Forces the equilibrium to the protonated neutral state, suppressing ionization (less common for esters but effective).[1]
Solvent System DCM / MeOH (98:2 to 90:10) The chlorinated solvent disrupts pi-stacking better than alkanes; MeOH provides polar lift.[1]
Loading Strategy Solid Load (Celite or Silica) Dissolving in DCM and adsorbing onto Celite prevents precipitation at the column head.[1]

Step-by-Step Workflow:

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier (e.g., Hex/EtOAc + 1% TEA) before loading the sample.[1] This neutralizes the silica surface.[1]

  • Equilibration: Verify the pH of the eluent effluent is basic (if using TEA).

  • Elution: Run the gradient. The compound should elute as a sharp, symmetrical band.[1]

  • Post-Run: Rotovap immediately. Caution: Residual TEA can catalyze ester hydrolysis if left in solution with moisture.[1] Co-evaporate with toluene to remove TEA.[1]

Module 2: Solubility & Crystallization (The "Yellow Solid" Issue)

User Complaint: "The crude is a sticky yellow solid that won't dissolve in non-polar solvents but oils out in polar ones."

Root Cause Analysis: The planar indazole core encourages strong


 stacking, while the ester and bromine add lipophilicity. This creates a "solubility valley": insoluble in pure heptane, but too soluble in pure DCM/EtOAc to crystallize easily.[1]
Protocol B: Anti-Solvent Recrystallization

This method is superior to chromatography for removing trace aniline precursors.[1]

Recommended Solvent System: Methanol (Solvent) / Water (Anti-solvent) [1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol (MeOH).

    • Note: If insoluble particulates remain, hot filter immediately (these are likely inorganic salts).[1]

  • Nucleation: Remove from heat. Add water dropwise until the solution turns slightly turbid (cloud point).

  • Re-solubilization: Add a few drops of MeOH to clarify the solution.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

    • Result: The ester should crystallize as off-white/pale yellow needles.[1]

    • Impurity Fate: Polar impurities and oligomers remain in the mother liquor.[1]

Module 3: Visualizing the Purification Logic

The following decision tree guides you through the purification strategy based on your crude material's state.

PurificationStrategy Start Crude Methyl 4-bromo-1H-indazole-6-carboxylate PurityCheck Check Purity (LC-MS / TLC) Start->PurityCheck HighImpurity Complex Mixture (<70% Pure) PurityCheck->HighImpurity Many spots LowImpurity Clean Crude (>85% Pure) PurityCheck->LowImpurity Main spot + minor Tailing Problem: Tailing on TLC? HighImpurity->Tailing Cryst Recrystallization (MeOH/H2O or EtOAc/Heptane) LowImpurity->Cryst Flash Flash Chromatography (Buffered Silica) Final Pure Product (White/Pale Yellow Solid) Flash->Final Cryst->Final Tailing->Flash No Mod Add 1% Et3N to Mobile Phase Tailing->Mod Yes Mod->Flash

Figure 1: Decision Matrix for purification based on crude purity profile.

Module 4: Impurity Profiling (Regioisomers & Hydrolysis)

User Complaint: "I see two close spots on TLC/LCMS with the same mass."

Technical Insight: This is the most critical risk.[1]

  • Regioisomers (1H vs 2H): If you synthesized this via alkylation or ring closure, you might have the 2H-indazole isomer.[1]

    • Differentiation: 1H-indazoles are generally more polar and thermodynamically stable than 2H-indazoles.[1][2] On silica, the 2H isomer usually elutes before the 1H isomer (less H-bond donation capability).[1]

  • Hydrolysis Product: The acid (carboxylic acid) formed by ester hydrolysis.[1]

    • Detection: Check LCMS for [M-14] (loss of methyl) or [M+H] = 241/243 (Acid) vs 255/257 (Ester).[1]

Separation Protocol (Isomers):

  • Stationary Phase: C18 (Reverse Phase) is often better for separating 1H/2H regioisomers than Silica.[1]

  • Gradient: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Logic: The hydrophobic difference between the N-H (1H) and the N= (2H) environments is amplified on C18.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH to wash the reaction mixture? A: No. The methyl ester at position 6 is electron-deficient due to the indazole ring. Strong bases (NaOH, KOH) will rapidly hydrolyze it to the carboxylic acid.[1] Use Saturated NaHCO3 (Sodium Bicarbonate) or mild phosphate buffers (pH 7-8) for workups.[1]

Q2: Why does my NMR show broad peaks for the NH? A: This is normal. The proton on N1 is exchangeable and subject to tautomerism.[1] To sharpen the peak, use DMSO-d6 as the solvent (it H-bonds to the NH, locking it in place) rather than CDCl3.[1]

Q3: Is the compound light sensitive? A: Brominated indazoles can undergo photodebromination over time.[1] Store the purified solid in amber vials at 4°C.

Q4: I need to scale up to 50g. Flash is too expensive. A: At >10g scale, move to slurry washing .[1]

  • Suspend the crude solid in cold diethyl ether or 10% EtOAc/Heptane.

  • Stir vigorously for 2 hours.

  • Filter.[1][3]

  • The impurities (often oily oligomers) dissolve; the product remains as a filter cake.[1]

References

  • Indazole Synthesis & Properties

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1][4]

    • Source: RSC Advances, 2021, 11, 15675–15687.[1][5]

    • Relevance: Describes the synthesis and handling of 6-bromo-1H-indazole derivatives, providing analogous solubility and stability d
    • URL:[Link]

  • Regioselectivity in Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][2]

    • Source: Beilstein J. Org.[1] Chem. 2021, 17, 1881–1894.[1]

    • Relevance: Defines the thermodynamic stability differences between 1H and 2H isomers, crucial for separating the target compound
    • URL:[Link]

  • Chromatographic Behavior

    • Title: Purification of Hydroxyl-α-Sanshool... by Silica Gel Column Chromatography (General Silica Mechanisms).[1]

    • Source: Molecules 2023, 28(4), 1562.[1]

    • Relevance: Validates the adsorption mechanisms on silica gel relevant to polar/H-bonding small molecules.
    • URL:[Link][1]

Sources

Technical Support Center: Synthesis of Brominated Methyl Indazole-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of brominated methyl indazole-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of these important heterocyclic compounds. This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols to help you navigate the complexities of this synthesis.

A Note on Isomer Specificity: 4-bromo-6-carboxylate vs. 6-bromo-4-carboxylate

Before delving into the troubleshooting guide, it is crucial to address a common point of ambiguity: the precise substitution pattern of the target molecule. The user request specified methyl 4-bromo-1H-indazole-6-carboxylate . However, a significant portion of the available literature and commercial availability points towards the synthesis of the isomeric methyl 6-bromo-1H-indazole-4-carboxylate [1][2][3].

This guide will provide information relevant to the synthesis of brominated methyl indazole-carboxylates in general, with specific examples and troubleshooting tips derived from the synthesis of the 6-bromo-4-carboxylate isomer, as detailed in patent literature[1]. Researchers should carefully verify the structure of their target molecule and adapt the guidance accordingly.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My final product is a mixture of N-1 and N-2 alkylated/acylated indazoles. How can I improve the regioselectivity?

A1: Lack of regioselectivity in N-functionalization is one of the most common challenges in indazole chemistry. The indazole core has two reactive nitrogen atoms, N-1 and N-2, and direct alkylation or acylation often leads to a mixture of both isomers[4][5]. The ratio of these isomers is influenced by several factors including the steric and electronic properties of the indazole ring, the nature of the electrophile, the base, and the solvent used[5][6].

Root Causes and Solutions:

  • Steric Hindrance: Substituents at the C-7 position can sterically hinder the N-1 position, favoring N-2 alkylation. Conversely, bulky substituents at the C-3 position can favor N-1 substitution.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent plays a critical role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for selective N-1 alkylation of a variety of substituted indazoles[6]. In contrast, using a combination of NaH and dimethylformamide (DMF) can lead to a significant decrease in N-1 regioselectivity[5].

Troubleshooting Workflow for Improving N-1/N-2 Regioselectivity:

G start Mixture of N-1 and N-2 Isomers Observed check_sterics Analyze Steric Hindrance - C7 substituent? - C3 substituent? start->check_sterics check_electronics Evaluate Electronic Effects - Electron-withdrawing groups? - Electron-donating groups? start->check_electronics modify_conditions Modify Reaction Conditions check_sterics->modify_conditions check_electronics->modify_conditions base_solvent Optimize Base and Solvent - Try NaH in THF for N-1 - Consider Cs2CO3 for N-2 modify_conditions->base_solvent protecting_group Consider a Protecting Group Strategy modify_conditions->protecting_group final_product Desired Regioisomer Obtained base_solvent->final_product protecting_group->final_product

Caption: Troubleshooting workflow for poor N-alkylation/acylation regioselectivity.

Data Summary: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Condition Favored Isomer Rationale Reference
NaH in THFN-1Formation of a tight ion pair that directs the electrophile to the N-1 position.[5][6]
NaH in DMFMixtureDMF can solvate the cation, leading to a less directed reaction.[5]
Cs2CO3Can favor N-2The larger cesium cation may coordinate differently, favoring N-2 substitution.[5]
Q2: I am observing a significant amount of a byproduct that appears to be a di-brominated version of my target molecule. What is causing this and how can I prevent it?

A2: The formation of di-brominated side products is a common issue when performing bromination directly on the indazole ring. The indazole ring is susceptible to electrophilic substitution, and controlling the stoichiometry and reaction conditions is crucial to prevent over-bromination.

Root Causes and Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) can lead to the formation of di-brominated products.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination.

  • Substituent Effects: The existing substituents on the indazole ring can activate it towards further electrophilic substitution.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Temperature Control: Perform the bromination at a lower temperature to improve selectivity.

  • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than elemental bromine.

  • Synthetic Strategy: Consider a synthetic route where the bromine atom is introduced on the starting material before the indazole ring is formed. This is a common strategy to control the position of the bromine atom and avoid over-bromination of the final heterocyclic core.

Q3: My reaction to form the indazole ring from a substituted aniline precursor is low-yielding and produces many impurities. What are the likely side reactions?

A3: The formation of the indazole ring, often via a diazotization and cyclization of a substituted aniline, is a critical step where several side reactions can occur.

A Typical Synthetic Pathway to a Brominated Indazole:

G aniline Substituted Aniline (e.g., 4-bromo-2-methylaniline) diazotization Diazotization (e.g., isoamyl nitrite) aniline->diazotization cyclization Cyclization diazotization->cyclization indazole Protected Indazole (e.g., N-acetyl) cyclization->indazole deprotection Deprotection indazole->deprotection final_product Final Product (e.g., methyl 6-bromo-1H-indazole-4-carboxylate) deprotection->final_product

Caption: A general synthetic route to a brominated indazole.

Potential Side Reactions and Troubleshooting:

  • Incomplete Diazotization: Ensure that the diazotizing agent is fresh and added at the correct temperature (usually low temperatures are required).

  • Side Reactions of the Diazo Group: The diazonium salt intermediate can undergo various unwanted reactions, such as decomposition or coupling reactions, if not handled correctly.

  • Incomplete Cyclization: The cyclization step may require specific temperatures or catalysts to proceed efficiently. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Starting Material Impurities: Impurities in the starting aniline can lead to a complex mixture of products. Ensure the purity of your starting materials before beginning the synthesis.

Q4: After the final deprotection step, I still have a significant amount of the N-protected starting material in my product mixture. How can I improve the deprotection?

A4: Incomplete deprotection is a common issue, especially when using protecting groups like acetyl. The synthesis of methyl 6-bromo-1H-indazole-4-carboxylate often involves the deprotection of an N-acetylated intermediate[1].

Root Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The deprotection reaction may not have gone to completion.

  • Inadequate Acid/Base Concentration: The concentration of the acid or base used for deprotection may be too low.

  • Hydrolysis of the Ester Group: Harsh deprotection conditions (e.g., strong base) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Troubleshooting Deprotection:

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine when the deprotection is complete.

  • Optimization of Conditions: If the reaction is sluggish, consider increasing the reaction temperature or the concentration of the deprotecting agent.

  • Alternative Deprotection Methods: If the current method is not effective or leads to side reactions, explore alternative deprotection strategies for your specific protecting group. For example, for an acetyl group, you can use acidic or basic hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-indazole (Illustrative Example)

This protocol is adapted from a large-scale synthesis of 6-bromo-1H-indazole and illustrates a common synthetic approach[7].

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675–15687. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5963–5975. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1306–1317. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. Retrieved January 29, 2024, from [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 996–999. [Link]

Sources

dealing with impurities in methyl 4-bromo-1H-indazole-6-carboxylate samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for methyl 4-bromo-1H-indazole-6-carboxylate. This guide is designed for our partners in research, discovery, and drug development. We understand that the purity of this key intermediate is paramount for the success of your downstream applications, from library synthesis to GMP manufacturing. This document provides in-depth, field-proven insights into identifying, understanding, and resolving common impurity-related challenges in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the quality and handling of methyl 4-bromo-1H-indazole-6-carboxylate.

Q1: What are the most common types of impurities I might encounter in my sample?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can generally be categorized based on their origin.[1][2] For methyl 4-bromo-1H-indazole-6-carboxylate, you should be vigilant for the following:

  • Organic Impurities: These are the most frequent and can arise from various stages of the manufacturing process.[1]

    • Starting Materials & Intermediates: Incomplete conversion during synthesis can leave residual starting materials, such as derivatives of 2-methylaniline or related precursors used in indazole ring formation.[3]

    • By-products: Side reactions are inherent to complex organic synthesis. Potential by-products include positional isomers (e.g., methyl 6-bromo-1H-indazole-4-carboxylate), products of over-bromination, or compounds from incomplete cyclization.

    • Degradation Products: Although indazoles are relatively stable, improper storage conditions (e.g., exposure to high heat, light, or reactive atmospheres) can lead to degradation.

  • Inorganic Impurities: These often originate from reagents and catalysts used in the synthesis.[1] This can include residual metals (like palladium or copper from coupling reactions) or inorganic salts from workup procedures.[4]

  • Residual Solvents: Volatile organic compounds used during the final purification or crystallization steps (e.g., heptane, ethyl acetate, methanol) can be trapped in the crystal lattice.[1][3]

Q2: My downstream reaction is failing or producing unexpected side products. Could impurities in the starting indazole be the cause?

A2: Absolutely. The presence of unwanted chemicals, even in small amounts, can significantly influence the efficacy and safety of pharmaceutical products.[2] Reactive impurities can interfere with your reaction in several ways:

  • Catalyst Poisoning: Trace inorganic or organic impurities can deactivate sensitive catalysts (e.g., Palladium catalysts in cross-coupling reactions), leading to low or no conversion.

  • Competitive Reactions: An impurity with a similar reactive handle (e.g., a free N-H group or an alternative halogen position) can compete with your target molecule, leading to a complex mixture of undesired products.

  • Stoichiometric Imbalance: If your sample contains a significant percentage of non-reactive impurities, the actual molar quantity of your starting material is lower than calculated, affecting reaction stoichiometry and yield.

Q3: What is the recommended method for routine purity analysis of a new batch of methyl 4-bromo-1H-indazole-6-carboxylate?

A3: For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[1] It provides excellent resolution for separating the main component from closely related organic impurities. A typical QC check should include:

  • Purity by HPLC: A gradient reverse-phase HPLC method can quantify the main peak area percentage relative to all other detected peaks.

  • Identity Confirmation: Comparison of the retention time with a certified reference standard.

  • Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler is the preferred method for detecting and quantifying residual solvents.[1]

For more in-depth investigation or characterization of unknown impurities, hyphenated techniques like LC-MS are invaluable.[5]

Part 2: Troubleshooting Guide: Identification & Remediation

This section provides a systematic approach to troubleshooting specific purity issues observed during analysis.

Issue 1: My HPLC chromatogram shows an unknown peak eluting close to the main product peak.

Underlying Cause & Investigation:

A closely eluting peak often suggests the presence of a positional isomer or a structurally similar by-product. The synthesis of substituted indazoles can sometimes yield a mixture of isomers that are challenging to separate due to their similar polarities.[4][6]

Workflow for Identification and Resolution:

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Remediation A Observe Unknown Peak in HPLC B Perform LC-MS Analysis A->B C Analyze Mass Spectrum B->C D Propose Structure (Isomer?) C->D E Confirm via NMR / Reference Standard D->E F Develop Optimized Purification E->F G Option 1: Recrystallization (Solvent Screening) F->G H Option 2: Column Chromatography (Fine-tune Eluent) F->H I Verify Purity via HPLC G->I H->I

Caption: Workflow for Impurity Identification and Removal.

Step-by-Step Protocol: Identification via LC-MS

  • Sample Preparation: Prepare a dilute solution of your methyl 4-bromo-1H-indazole-6-carboxylate sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS Analysis: Inject the sample onto an LC-MS system equipped with a C18 reverse-phase column. Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid).

  • Data Interpretation:

    • Check the Mass: The expected molecular weight for the target compound (C₉H₇BrN₂O₂) is approximately 255.07 g/mol .[7] In positive ion mode, you would look for the [M+H]⁺ ion at ~256 m/z.

    • Analyze the Impurity: Examine the mass spectrum of the unknown peak. If it also shows an [M+H]⁺ ion at ~256 m/z, it strongly confirms the impurity is an isomer.

    • Structural Clues: For definitive identification, isolation of the impurity followed by 1D and 2D NMR spectroscopy is required.[8]

Step-by-Step Protocol: Purification by Recrystallization

Recrystallization is often the most efficient method for removing small quantities of isomeric impurities on a larger scale.

  • Solvent Screening: Test the solubility of your impure sample in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at reflux. The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has different solubility characteristics.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure solid to achieve complete dissolution.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified material under vacuum.

  • Analysis: Re-run the HPLC analysis to confirm the removal of the impurity.

Issue 2: My ¹H NMR spectrum shows unexpected signals or integration values are incorrect.

Underlying Cause & Investigation:

This points directly to the presence of organic impurities, which could be residual starting materials, by-products, or residual solvents. Each molecule will have a unique NMR fingerprint.

Data Interpretation Table:

Potential Impurity SourceExpected ¹H NMR SignalsTroubleshooting Action
Residual Solvents Characteristic sharp singlets/multiplets (e.g., Heptane ~0.9, 1.25 ppm; Ethyl Acetate ~1.2, 2.0, 4.1 ppm; Chloroform ~7.26 ppm).Dry the sample under high vacuum for an extended period (4-24 hours). Confirm removal with GC analysis.
Unreacted Starting Material Signals corresponding to the specific precursor used (e.g., 4-bromo-2-methylaniline would show an aromatic pattern and a methyl singlet).[3]The batch requires reprocessing or repurification, likely via column chromatography, as the polarity difference is significant.
Isomeric By-product A second set of aromatic signals, slightly shifted from the main product's signals. The N-H proton signal may also appear as two distinct broad singlets.This requires more rigorous purification. Attempt recrystallization first; if unsuccessful, preparative HPLC or careful column chromatography is necessary.

Issue 3: My sample has a slight color or fails elemental analysis for inorganic contaminants.

Underlying Cause & Investigation:

An off-white or colored appearance can indicate trace organic impurities with chromophores or, more commonly, residual metal catalysts from the synthesis. Many modern syntheses of indazoles utilize transition metals.[4]

Workflow for Inorganic Impurity Analysis:

G A Observe Off-Color or Suspect Metal Contamination B Submit Sample for ICP-MS or ICP-OES Analysis A->B C Quantify Specific Elemental Impurities (e.g., Pd, Cu) B->C D Compare Results to Regulatory Limits (e.g., ICH Q3D) C->D E Remediation Required? D->E F Purification: Activated Carbon Treatment or Metal Scavenger E->F Yes G Post-Purification ICP Analysis E->G No (Pass) F->G

Caption: Analysis and Remediation of Inorganic Impurities.

Step-by-Step Protocol: Removal of Trace Metals

  • Dissolution: Dissolve the impure material in a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Scavenging: Add a metal scavenger (e.g., a silica-based thiol or amine scavenger) or activated carbon (typically 1-5% w/w).

  • Stirring: Stir the mixture at room temperature or with gentle heating for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger or carbon.

  • Concentration: Remove the solvent under reduced pressure.

  • Re-analysis: Submit the purified material for ICP-MS or ICP-OES analysis to confirm the reduction in metal content.[9]

By following this structured, evidence-based approach, you can effectively diagnose and resolve impurity issues, ensuring the quality and reliability of your methyl 4-bromo-1H-indazole-6-carboxylate for critical downstream applications.

References

  • Dwivedi, A., Kaushik, A., Sharma, G. N., & Akhtar, J. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(7), 875-881. [Link]

  • Das, S. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675–15687. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7293. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 20, 2026, from [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved January 20, 2026, from [Link]

  • Singh, G., et al. (2025). Review on the modern analytical advancements in impurities testing. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • G. Venkannaa, G. Madhusudhan, et al. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with Bromo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these crucial C-C bond-forming reactions. Indazole scaffolds are privileged structures in modern drug discovery, and their efficient functionalization is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this specific substrate class.

Core Principles: A Mechanistic Refresher

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that joins an organoboron species with an organic halide.[2] Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves three key steps: oxidative addition of the bromo-indazole to the Pd(0) catalyst, transmetalation with an activated boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3] The choice of base, ligand, and solvent critically influences the efficiency of each step.

Suzuki_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Bromo-indazole) PdII_Aryl Ar-Pd(II)-Br(L)₂ (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product prod_out sub_in bor_in

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low or I'm only recovering starting material. What's going wrong?

Low or no conversion is the most common issue and can stem from several sources, often related to catalyst deactivation or suboptimal reaction parameters.[4][5]

Potential Cause 1: Inactive Catalyst The active Pd(0) species is sensitive to oxygen.[4] Incomplete degassing allows oxygen to oxidize the catalyst to inactive palladium oxides, halting the catalytic cycle.

  • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.

Potential Cause 2: Poor Reagent Quality Boronic acids can degrade over time via protodeboronation, especially when exposed to moisture.[3][4] Similarly, bases can be hygroscopic and lose activity.

  • Solution: Use fresh or properly stored boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Use a freshly opened bottle of base or dry it in an oven before use.

Potential Cause 3: Suboptimal Reaction Conditions The combination of catalyst, ligand, base, and solvent may not be suitable for your specific bromo-indazole. Indazoles, as N-heterocycles, can sometimes coordinate to the palladium center, inhibiting catalysis.[6]

  • Solution: A systematic re-optimization is necessary.

    • Catalyst/Ligand: For N-heterocyclic substrates, catalysts with bulky, electron-rich phosphine ligands are often superior. Pd(dppf)Cl₂ is a reliable starting point for many bromo-indazoles.[7][8] If it fails, consider more advanced ligands like SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[9]

    • Temperature: Many Suzuki couplings require elevated temperatures (80-110 °C). If you are running the reaction at a lower temperature, a gradual increase may initiate the reaction. Microwave irradiation can be highly effective for recalcitrant couplings, often providing higher yields in shorter times.[10]

Troubleshooting_LowYield Figure 2. Decision workflow for low yield issues. Start Low / No Yield Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Setup) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Boronic Acid & Dry Base) Check_Inert->Check_Reagents If problem persists Re_Optimize Systematically Re-optimize Conditions Check_Reagents->Re_Optimize If problem persists Change_Catalyst Screen Catalyst / Ligand (e.g., Pd(dppf)Cl₂, Pd/SPhos) Re_Optimize->Change_Catalyst Change_Base Screen Base (K₂CO₃, Cs₂CO₃, K₃PO₄) Re_Optimize->Change_Base Change_Solvent Screen Solvent (Dioxane/H₂O, DME, Toluene) Re_Optimize->Change_Solvent Increase_Temp Increase Temperature / Use Microwave Irradiation Re_Optimize->Increase_Temp Success Improved Yield Change_Catalyst->Success Change_Base->Success Change_Solvent->Success Increase_Temp->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q2: I'm observing a significant amount of dehalogenated indazole. How do I prevent this?

Dehalogenation (replacement of bromine with hydrogen) is a prevalent side reaction, particularly with electron-deficient or N-heterocyclic halides.[6][9] It occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the bromo-indazole intermediate.[3]

Potential Cause 1: Hydride Source The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., residual hydroxides or alkoxides), or trace water.[3][9]

  • Solution:

    • Change Solvent: Switch to aprotic solvents like dioxane, DME, or toluene. Avoid alcohol co-solvents if dehalogenation is severe.[9]

    • Optimize Base: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often better choices. Phosphate bases (e.g., K₃PO₄) are also known to suppress dehalogenation in many systems.[9]

Potential Cause 2: Slow Transmetalation If the transmetalation step is slow, the Ar-Pd-Br intermediate has a longer lifetime, increasing the probability of it encountering a hydride source.

  • Solution:

    • Use a More Active Boron Reagent: Convert the boronic acid to a more reactive trifluoroborate salt (using KHF₂) or use a MIDA boronate ester. These reagents can accelerate the transmetalation step.

    • Select a Better Ligand: Bulky, electron-rich ligands (e.g., those in Buchwald-Palladacycle precatalysts) can promote faster transmetalation and reductive elimination, outcompeting the dehalogenation pathway.

Q3: My main byproducts are homocoupled dimers (Ar-Ar and Ar'-Ar'). What causes this?

Homocoupling arises from two main pathways: the coupling of two boronic acid molecules or the coupling of two bromo-indazole molecules. Boronic acid homocoupling is more common.[11][12]

Potential Cause 1: Oxygen in the Reaction Traces of oxygen can promote the oxidative homocoupling of the boronic acid.

  • Solution: This re-emphasizes the critical need for rigorous degassing of solvents and maintaining a strictly inert atmosphere.

Potential Cause 2: Slow Oxidative Addition/Transmetalation If the main cross-coupling cycle is sluggish, side reactions like homocoupling become more competitive.

  • Solution:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes accelerate the desired reaction over the side reaction.

    • Modify Reaction Parameters: Conditions that speed up the catalytic cycle (see Q1 solutions) will generally suppress homocoupling. For instance, using a more active catalyst system like Pd(dppf)Cl₂ in DME at 80 °C has been shown to be effective.[7]

Frequently Asked Questions (FAQs)

Q: How do I choose the best catalyst and ligand for my bromo-indazole?

A: There is no single "best" catalyst, as the optimal choice depends on the specific indazole and boronic acid. However, a good starting point is to match the catalyst to the electronic properties of your substrate.

Catalyst SystemBromo-Indazole Substrate TypeRationale & Reference
Pd(PPh₃)₄ Simple, non-hindered substrates.A classic, reliable catalyst, but can be less effective for challenging substrates.[10]
Pd(dppf)Cl₂ General purpose, good for many N-heterocycles.The dppf ligand provides a good balance of electron-richness and steric bulk, often leading to high yields.[7][13]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, RuPhos) Electron-rich, sterically hindered, or NH-free indazoles.These highly active systems excel at promoting the difficult oxidative addition step for challenging substrates.[10]
(NHC)Pd Complexes (e.g., PEPPSI) Aryl chlorides or other less reactive halides.N-heterocyclic carbene (NHC) ligands are very strong electron donors, making them excellent for activating less reactive C-Br bonds.[3][14]

Q: Which base and solvent combination should I start with?

A: The base and solvent work in concert. The base must be soluble enough to activate the boronic acid, a process facilitated by the solvent system.

  • Standard Go-To: A mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O or DME/H₂O ) with an inorganic carbonate base (K₂CO₃ or Cs₂CO₃ ) is the most common and effective starting point.[7][10][13] The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[15]

  • For Sensitive Substrates: If your substrate is sensitive to hydrolysis (e.g., contains an ester group), you may need to use anhydrous conditions. In this case, a solvent like toluene or DMF with a base like K₃PO₄ can be effective.[16]

Q: Do I need to protect the indazole N-H group?

A: It is often highly beneficial. While couplings on NH-free indazoles are possible, they can be problematic.[10] The acidic N-H proton can interfere with the basic reaction conditions, and the free amine can coordinate to the palladium catalyst.

  • Benefits of Protection: N-alkylation or protection with a group like Boc often leads to cleaner reactions and higher, more reproducible yields.[7]

  • When to Try NH-Free: If the desired final product is the NH-free indazole, it is worth attempting the reaction directly first. Using a stronger base like Cs₂CO₃ or K₃PO₄ can sometimes overcome the issues associated with the free N-H.[10] If yields are poor or the reaction is messy, proceeding with an N-protection/deprotection sequence is the most reliable strategy.

Optimized Experimental Protocols

Protocol 1: General Purpose Suzuki Coupling of a 5-Bromo-N-Alkyl-Indazole

This protocol is adapted from a successful coupling of 5-bromo-1-ethyl-1H-indazole.[7]

  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 5-bromo-N-alkyl-indazole (1.0 mmol, 1.0 equiv) and the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. A typical system is a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v, 5 mL total).[7]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[12]

Protocol 2: Microwave-Assisted Suzuki Coupling of a 3-Bromo-NH-Free Indazole

This protocol is based on conditions found to be effective for challenging NH-free indazoles.[10]

  • Setup: To a microwave reaction vial, add the 3-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.3 mmol, 1.3 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.07 mmol, 7 mol%).[10][17]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/EtOH/H₂O (e.g., in a 3:1.5:0.5 ratio, 5 mL total).[18]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 140 °C for 30-60 minutes with stirring.[10][18]

  • Workup & Purification: Cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[17]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Piras, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 11039-11052. Available from: [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 18(6), 6680-6691. Available from: [Link]

  • Kumar, R., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(37), 24195-24204. Available from: [Link]

  • Piras, M., et al. (2013). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Diagram]. ResearchGate. Available from: [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 12, 2026, from [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

  • Cankař, P., et al. (2016). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. ResearchGate. Available from: [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI:10.1039/D0RA08598G. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Jelali, H., et al. (2019). Effect of solvent and base on Suzuki cross-coupling reaction. [Diagram]. ResearchGate. Available from: [Link]

  • YouTube. (2022). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved February 12, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved February 12, 2026, from [Link]

  • Various Authors. (2019). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved February 12, 2026, from [Link]

  • Tomanová, P., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. ResearchGate. Available from: [Link]

  • Various Authors. (2021). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved February 12, 2026, from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available from: [Link]

  • Various Authors. (2022). Failed suzuki coupling, any suggenstions?. Reddit. Retrieved February 12, 2026, from [Link]

  • Gonzalez, A. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

Sources

Technical Support: Stability & Handling of Methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Methyl 4-bromo-1H-indazole-6-carboxylate is a high-value pharmacophore scaffold, widely utilized in the synthesis of PARP inhibitors and kinase modulators.[1] While the indazole core confers aromatic stability, the molecule possesses three distinct "stress points" that require specific handling protocols to prevent degradation.

FeatureChemical VulnerabilityConsequence of Neglect
Methyl Ester (C6) Hydrolysis (Acid/Base catalyzed)Formation of carboxylic acid impurity (Mass shift -14 Da).[1]
Aryl Bromide (C4) Homolytic Cleavage (Photolysis)Debromination (radical pathway) or discoloration.
Indazole Nitrogen (N1) Acidity (pKa ~13.[2]8) & NucleophilicityUnwanted N-alkylation or dimerization in basic media.[1]

Module 1: Storage & Preservation (The "Preventative" Phase)

Objective: Maintain purity >98% during long-term storage.

A. The Moisture Imperative (Hydrolysis Prevention)

The methyl ester at position 6 is electronically activated by the electron-deficient indazole ring, making it more susceptible to hydrolysis than a standard benzoate ester.

  • Mechanism: Moisture in the air, combined with trace acidity (often from glass surfaces or degrading solvents), initiates the cleavage of the methoxy group.

  • Protocol:

    • Desiccation: Store the solid under an inert atmosphere (Argon/Nitrogen). If storing in vials, parafilm is insufficient; use a desiccator cabinet.

    • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

    • Solvent Exclusion: Never store the compound in solution (DMSO/MeOH) for >24 hours at room temperature.

B. Photostability (Bromide Protection)

Aryl bromides, particularly those on conjugated heterocyclic systems, are susceptible to photodehalogenation via a radical mechanism when exposed to UV/Blue light.

  • Protocol:

    • Container: Strictly use Amber borosilicate glass vials.

    • Benchwork: When weighing or dissolving, minimize exposure to direct sunlight or high-intensity LED lab lighting.[1] Wrap flasks in aluminum foil during reactions unless photochemistry is intended.

C. Storage Decision Tree

StorageProtocol Start Received Compound Duration Intended Usage Period? Start->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ActionShort Store at 4°C Amber Vial Desiccator ShortTerm->ActionShort ActionLong Store at -20°C Under Argon Sealed Foil Bag LongTerm->ActionLong

Figure 1: Decision matrix for preserving compound integrity based on usage timelines.

Module 2: Troubleshooting Synthesis & Workup

Objective: Diagnose and fix degradation issues during experimentation.

Scenario A: "I see a new peak at [M-14] in my LCMS."
  • Diagnosis: Hydrolysis .[1] You have generated 4-bromo-1H-indazole-6-carboxylic acid.

  • Cause:

    • Workup involved prolonged exposure to aqueous base (e.g., NaOH, LiOH).

    • Reaction solvent (e.g., DMF) was wet.

  • Corrective Action (Re-Esterification):

    • Dissolve the crude mixture in anhydrous Methanol.

    • Add catalytic

      
       (or TMS-Cl as a methanol source).
      
    • Reflux for 1-2 hours.

    • Neutralize carefully with solid

      
       (avoid aqueous workup if possible, or work fast).
      
Scenario B: "The solid has turned yellow/orange."
  • Diagnosis: Oxidation or Photolysis .[1][3]

    • Indazoles are typically white/off-white.[1] Yellowing suggests N-oxide formation or radical coupling products.[1]

  • Cause: Storage in clear glass or exposure to air.

  • Corrective Action (Purification):

    • Recrystallization: Dissolve in minimum hot Ethyl Acetate; add Heptane dropwise until cloudy. Cool slowly.

    • Filtration: If insoluble colored particles are present, filter through a pad of Celite before recrystallization.

Scenario C: "Low yields in Suzuki Coupling (C4)."
  • Diagnosis: Catalyst Poisoning or N-Coordination .[1]

  • Mechanism: The free N-H (position 1) can coordinate to Palladium, deactivating the catalyst.

  • Solution:

    • Use a protected indazole (e.g., THP or SEM protection on N1) before attempting the coupling at C4.

    • Alternatively, use a surplus of base (3-4 eq) to ensure the N-H is fully deprotonated (forming the indazolate), which may reduce non-productive binding, though protection is superior.

Module 3: Solubilization & Assay Preparation[1]

Objective: Ensure the compound delivered to the biological assay is the compound intended.

Critical Warning: Methyl esters are notoriously unstable in DMSO/Water mixtures, a common vehicle for biological assays.

Solvent SystemStability WindowRecommendation
100% DMSO (Anhydrous) High (> 1 Month)Use for stock solutions.[1] Freeze at -20°C.
DMSO + PBS (pH 7.4) Low (< 4 Hours)Prepare immediately before use. Do not store.
Methanol/Ethanol Medium (Days)Good for transfers, but watch for transesterification.
Visualizing Degradation Pathways

DegradationPathways Compound Methyl 4-bromo-1H-indazole-6-carboxylate (MW: 255.07) Acid Hydrolysis Product (Carboxylic Acid) MW: 241.04 Compound->Acid Hydrolysis Radical Debrominated Radical (Impurity/Dimer) Compound->Radical Photolysis Anion Indazolate Anion (Reactive Intermediate) Compound->Anion Deprotonation Water + H2O / OH- Light + UV Light (hν) Base + Base (NaH/K2CO3)

Figure 2: Primary degradation and reactive pathways. Red/Yellow paths indicate unwanted decomposition; Green indicates a controlled synthetic step.[1]

Frequently Asked Questions (FAQ)

Q: Can I sonicate this compound to dissolve it? A: Yes, mild sonication (bath, <5 mins) is safe. However, avoid prolonged sonication which generates heat, accelerating ester hydrolysis in non-anhydrous solvents.

Q: What is the pKa of the N-H proton? A: The pKa is approximately 13.8 . This means it requires a moderately strong base (e.g.,


 or NaH) to fully deprotonate for alkylation reactions.

Q: Is the compound compatible with reducing agents like


? 
A: No.  Borohydrides can reduce the methyl ester to a primary alcohol (benzyl alcohol derivative). If you need to reduce the ester, this must be a planned synthetic step, not an accidental exposure.

Q: I need to ship this compound to a collaborator. How should I pack it? A: Ship as a solid powder. Use an amber vial, tape the cap with parafilm, place inside a secondary container with a silica gel packet, and ship on blue ice (4°C) or dry ice if transit >3 days.

References

  • Indazole Chemistry & pKa Values

    • PubChem Compound Summary for 1H-Indazole.[1] National Center for Biotechnology Information (2025). [Link]

  • Photostability of Aryl Bromides

    • Majek, M., et al. (2015).[4] Application of Visible-to-UV Photon Upconversion to Photoredox Catalysis: The Activation of Aryl Bromides.[1][4] Chemistry – A European Journal.[4][5] [Link]

  • Synthesis & Handling of Methyl Indazole Carboxylates

    • Patent US20040248960A1: Process for preparing 1-methylindazole-3-carboxylic acid.[1] (Discusses hydrolysis sensitivity of indazole esters).

  • General Ester Hydrolysis Kinetics: Guthrie, J. P. (2009). Hydrolysis of Esters. Comprehensive Organic Functional Group Transformations II. (Standard reference for ester stability mechanisms).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-bromo-1H-indazole-6-carboxylate is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors for oncological therapies. The strategic placement of the bromine atom and the methyl carboxylate group on the indazole core allows for diverse downstream functionalization, making the efficient and reliable synthesis of this intermediate a topic of considerable interest for researchers in drug discovery and development.

This guide provides an in-depth comparison of two distinct synthetic methodologies for the preparation of methyl 4-bromo-1H-indazole-6-carboxylate. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective evaluation of its advantages and disadvantages. This comparative analysis is intended to empower researchers to select the most suitable method based on their specific laboratory capabilities, scale requirements, and strategic goals.

Method 1: Indazole Formation Followed by Regioselective Bromination

This synthetic approach prioritizes the early construction of the indazole core from a readily available substituted benzoic acid, followed by a regioselective bromination at the 4-position. This strategy is advantageous when the starting materials for the indazole ring are more accessible or cost-effective.

Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-6-carboxylate

  • To a stirred suspension of 3-amino-4-methylbenzoic acid (1.0 eq) in glacial acetic acid (10 vol), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-water (20 vol) and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 1H-indazole-6-carboxylic acid.

  • Suspend the crude 1H-indazole-6-carboxylic acid (1.0 eq) in methanol (15 vol) and cool to 0 °C.

  • Add thionyl chloride (1.5 eq) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1H-indazole-6-carboxylate.

Step 2: Bromination of Methyl 1H-indazole-6-carboxylate

  • Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in acetonitrile (10 vol) and cool the solution to -10 °C.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Quench the reaction with water (10 vol) and extract with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-bromo-1H-indazole-6-carboxylate.[1]

Causality and Mechanistic Insights

The initial step of this synthesis involves a classical diazotization of the amino group of 3-amino-4-methylbenzoic acid with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring. The subsequent Fischer-Speier esterification of the carboxylic acid with methanol under acidic conditions (generated in situ from thionyl chloride and methanol) provides the methyl ester.[2]

The key to this route is the regioselective bromination at the C4 position of the indazole ring. The electron-donating character of the indazole nitrogen atoms activates the benzene ring towards electrophilic substitution. The directing effect of the existing substituents and the inherent reactivity of the indazole nucleus favor bromination at the 4-position. Using a mild brominating agent like NBS at low temperatures helps to control the selectivity and minimize the formation of poly-brominated byproducts.[1]

Method_1_Workflow start 3-Amino-4-methylbenzoic Acid step1 Diazotization & Cyclization (NaNO2, AcOH) start->step1 Step 1a intermediate1 1H-Indazole-6-carboxylic Acid step1->intermediate1 step2 Esterification (MeOH, SOCl2) intermediate1->step2 Step 1b intermediate2 Methyl 1H-indazole-6-carboxylate step2->intermediate2 step3 Regioselective Bromination (NBS, MeCN) intermediate2->step3 Step 2 product Methyl 4-bromo-1H-indazole-6-carboxylate step3->product

Fig. 1: Synthetic workflow for Method 1.

Method 2: Synthesis from a Pre-brominated Precursor

This alternative strategy involves the introduction of the bromine atom onto the aromatic ring at an early stage, followed by the construction of the indazole ring. This approach can be advantageous if the pre-brominated starting materials are readily available or if the regioselectivity of the bromination is difficult to control on the indazole core.

Experimental Protocol

Step 1: Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate

  • To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add bromine (1.05 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and neutralize with a solution of sodium bisulfite.

  • Collect the precipitate, wash with water, and dry to obtain 3-amino-5-bromo-4-methylbenzoic acid.

  • Suspend the 3-amino-5-bromo-4-methylbenzoic acid (1.0 eq) in methanol (15 vol) and cool to 0 °C.

  • Add thionyl chloride (1.5 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours.

  • Work-up the reaction as described in Method 1, Step 1 to yield methyl 3-amino-5-bromo-4-methylbenzoate.

Step 2: Indazole Formation

  • Dissolve methyl 3-amino-5-bromo-4-methylbenzoate (1.0 eq) in glacial acetic acid (10 vol) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-bromo-1H-indazole-6-carboxylate.

Causality and Mechanistic Insights

This route begins with the electrophilic bromination of 3-amino-4-methylbenzoic acid. The amino group is a strong activating group and is ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. The position ortho to the amino group and meta to the carboxylic acid is sterically accessible and electronically favored for bromination. Following bromination, the esterification is carried out using the Fischer-Speier method as in Method 1.

The final step is the formation of the indazole ring via diazotization of the amino group and subsequent intramolecular cyclization. The presence of the bromo and methyl ester groups on the ring does not interfere with this classical transformation. This approach ensures that the bromine atom is in the desired position from the outset, thus avoiding any issues with regioselectivity in the final stages of the synthesis.

Method_2_Workflow start 3-Amino-4-methylbenzoic Acid step1 Bromination (Br2, AcOH) start->step1 Step 1a intermediate1 3-Amino-5-bromo-4-methylbenzoic Acid step1->intermediate1 step2 Esterification (MeOH, SOCl2) intermediate1->step2 Step 1b intermediate2 Methyl 3-amino-5-bromo-4-methylbenzoate step2->intermediate2 step3 Diazotization & Cyclization (NaNO2, AcOH) intermediate2->step3 Step 2 product Methyl 4-bromo-1H-indazole-6-carboxylate step3->product

Fig. 2: Synthetic workflow for Method 2.

Comparative Analysis

ParameterMethod 1: Late-Stage BrominationMethod 2: Early-Stage Bromination
Starting Material 3-Amino-4-methylbenzoic acid3-Amino-4-methylbenzoic acid
Key Challenge Regioselectivity of bromination on the indazole coreHandling of bromine, potential for multiple bromination products
Overall Yield Moderate to Good (highly dependent on bromination step)Moderate to Good (dependent on initial bromination efficiency)
Scalability Potentially easier to scale due to milder brominating agent (NBS)Use of liquid bromine may pose challenges on a larger scale
Purification Chromatography likely required to separate regioisomersChromatography may be needed to purify the initially brominated product
Safety NBS is a solid and easier to handle than liquid bromineLiquid bromine is highly corrosive and toxic, requiring special handling
Atom Economy Generally goodGood, but dependent on the selectivity of the initial bromination

Senior Application Scientist's Recommendation

Both synthetic routes presented are viable for the preparation of methyl 4-bromo-1H-indazole-6-carboxylate. The choice between the two methods will largely depend on the specific expertise and resources of the laboratory.

Method 1 is recommended for laboratories that are well-versed in controlling regioselective aromatic substitutions. The use of N-bromosuccinimide is a significant advantage in terms of handling and safety, especially for larger scale synthesis. However, careful optimization of the bromination step is crucial to ensure a high yield of the desired product and to minimize the formation of isomeric impurities, which may require challenging purification.

Method 2 offers a more direct approach to installing the bromine atom in the correct position, thus circumventing the issue of regioselectivity on the indazole nucleus. This method might be preferable if the starting brominated benzoic acid derivative is commercially available or can be synthesized in high purity. The main drawback is the use of elemental bromine, which requires stringent safety precautions.

For process development and scale-up, Method 1 may ultimately be more desirable due to the avoidance of liquid bromine. However, for smaller, discovery-scale synthesis where absolute control over the substitution pattern is paramount, Method 2 provides a more predictable outcome.

Ultimately, a preliminary small-scale trial of both routes is advisable to determine the most efficient and practical method for a given research and development setting.

References

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

Sources

Technical Comparison Guide: Methyl 4-bromo-1H-indazole-6-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-bromo-1H-indazole-6-carboxylate vs. Other Indazole Derivatives in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Strategic Value of the 4,6-Substitution Pattern

In the crowded landscape of kinase inhibitor discovery, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and phenol moieties. While 5- and 6-substituted indazoles (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) are the "workhorses" for targeting the ATP-binding hinge region (e.g., in VEGFR and PLK4 inhibitors), methyl 4-bromo-1H-indazole-6-carboxylate represents a specialized, high-value scaffold.

Its primary utility lies in its unique substitution vectors:

  • C4-Position (Bromine): Provides a vector orthogonal to the typical hinge-binding axis, often allowing access to cryptic pockets (such as the

    
    D pocket in CK2
    
    
    
    ) or specific hydrophobic regions in IDO1.
  • C6-Position (Carboxylate): Offers a handle for solubilizing groups or solvent-front interactions without disrupting the core binding mode.

This guide compares the biological performance of derivatives synthesized from this specific scaffold against those derived from more common regioisomers.

Comparative Analysis: Scaffold Performance & Biological Utility

Structural Geometry and Vector Analysis

The choice of starting material dictates the final chemical space accessible during SAR (Structure-Activity Relationship) optimization.

FeatureMethyl 4-bromo-1H-indazole-6-carboxylate Methyl 5-bromo-1H-indazole-3-carboxylate Methyl 6-bromo-1H-indazole-4-carboxylate
Primary Vector (Br) C4: Points toward the "back" or "roof" of the ATP pocket (e.g.,

D helix).
C5: Points directly into the deep hydrophobic pocket (gatekeeper region).C6: Points toward the solvent front (exit vector).
Secondary Vector (COOMe) C6: Solvent exposed; ideal for attaching solubilizing tails (e.g., piperazines).C3: Hinge interaction zone; modification here drastically alters binding affinity.C4: Sterically crowded; often limits access to the hinge.
Key Biological Targets CK2

, IDO1, FGFR
VEGFR, GSK-3

, Aurora Kinases
PLK4, ROCK1/2
Selectivity Potential High: Targets allosteric/cryptic pockets less conserved across the kinome.Moderate: Targets the highly conserved ATP-binding site.Variable: Depends heavily on the solvent-exposed tail.
Case Study 1: CK2 Inhibition (The D Pocket Strategy)

One of the most potent demonstrations of the 4-bromo scaffold's utility is in the design of Casein Kinase 2


 (CK2

) inhibitors.
  • The Challenge: Standard CK2 inhibitors (like CX-4945) target the ATP site but suffer from off-target effects due to the conservation of this pocket.

  • The Solution: Researchers utilized methyl 4-bromo-1H-indazole-6-carboxylate to synthesize Compound 14 (and related derivatives).[1]

    • The C4-amino group (derived from the C4-bromo) anchors the molecule.

    • The scaffold geometry allows the molecule to induce and occupy a cryptic

      
      D pocket , a conformational state not easily accessed by 5- or 6-substituted isomers.
      
  • Performance Data:

    • Compound 14 (4-sub series): IC

      
       < 10 nM (High Selectivity).[2]
      
    • Analogous 5-sub series: Loss of

      
      D pocket engagement; reduced selectivity.
      
Case Study 2: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition relies on interactions with the heme iron and a specific hydrophobic pocket.[3]

  • Mechanism: The 1H-indazole core mimics the tryptophan substrate.

  • SAR Insight: Substitution at the C4 position (accessible via the 4-bromo starting material) is critical for filling "Hydrophobic Pocket A," while the C6 position allows for electronic tuning of the ring system to optimize heme coordination.

  • Comparison: Derivatives lacking the 4-substitution (e.g., unsubstituted or 5-substituted only) often show IC

    
     values in the micromolar range, whereas optimized 4,6-disubstituted analogs achieve nanomolar potency.
    

Experimental Protocols

Synthesis of Key Intermediate (4-Amino Scaffold)

Rationale: The bromine at C4 is a versatile handle, but for many kinase inhibitors, it must first be converted to an amine to form the hinge-binding motif.

Workflow:

  • Protection: Dissolve methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq) in DCM. Add DHP (1.5 eq) and catalytic p-TsOH. Stir at RT for 4h to protect N1.

  • Amination (Buchwald-Hartwig):

    • Combine protected indazole (1.0 eq), benzophenone imine (1.2 eq),

      
       (0.02 eq), BINAP (0.06 eq), and 
      
      
      
      (2.0 eq) in dry toluene.
    • Reflux under

      
       for 12h.
      
    • Hydrolyze the imine with 2N HCl/THF to yield the methyl 4-amino-1H-indazole-6-carboxylate .

  • Reductive Amination (Target Coupling):

    • React the 4-amino intermediate with the desired aldehyde (e.g., substituted benzaldehyde) in MeOH with catalytic AcOH.

    • Add

      
       (2.0 eq) at 
      
      
      
      and stir overnight.
CK2 Kinase Assay Protocol

Rationale: To validate the biological activity of the synthesized derivatives.

  • Reagents: Recombinant human CK2

    
    , peptide substrate (RRRADDSDDDDD), 
    
    
    
    .
  • Reaction Mix: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    , 0.1 mM EDTA, 1 mM DTT).
    
  • Procedure:

    • Incubate compound (variable concentration, DMSO < 1%) with CK2

      
       (5 nM) and substrate (100 
      
      
      
      M) for 10 min.
    • Initiate reaction with ATP mix (10

      
      M cold ATP + 0.5 
      
      
      
      Ci
      
      
      -ATP).
    • Incubate at

      
       for 20 min.
      
    • Stop reaction by spotting onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Visualizing the Workflow

Scaffold Selection Decision Tree

This diagram guides the medicinal chemist on when to select the 4-bromo-6-carboxylate scaffold versus alternatives.

ScaffoldSelection Start Target Identification Decision1 Primary Binding Mode? Start->Decision1 Hinge Classical Hinge Binder (ATP Mimetic) Decision1->Hinge Conserved Pocket Allosteric Cryptic/Allosteric Pocket (e.g., CK2 alphaD) Decision1->Allosteric Unique Conformation Decision2 Solubility Requirement? Hinge->Decision2 ScaffoldB Scaffold: Methyl 4-bromo-1H-indazole-6-carboxylate (Orthogonal Vectors) Allosteric->ScaffoldB Requires C4 Access ScaffoldA Scaffold: Methyl 5-bromo-1H-indazole-3-carboxylate (Standard Hinge Vectors) Decision2->ScaffoldA C3/C5 Vectors Sufficient Outcome2 Outcome2 ScaffoldA->Outcome2 Broad Potency (VEGFR, PLK4) Outcome1 Outcome1 ScaffoldB->Outcome1 High Selectivity (CK2, IDO1)

Caption: Decision matrix for selecting indazole scaffolds based on target binding requirements and desired selectivity profiles.

Synthesis & Activity Flow

SynthesisFlow SM Methyl 4-bromo-1H-indazole-6-carboxylate (Starting Material) Step1 1. THP Protection 2. Pd-Cat Amination SM->Step1 Inter 4-Amino Intermediate Step1->Inter Step2 Reductive Amination (Aldehyde + NaBH3CN) Inter->Step2 Final Final Inhibitor (e.g., Compound 14) Step2->Final Assay Biological Assay (CK2 IC50 < 10nM) Final->Assay Testing

Caption: Synthetic pathway converting the 4-bromo scaffold into a potent CK2 inhibitor.

References

  • Exploiting the Cryptic

    
    D Pocket of Casein Kinase 2
    
    
    
    (CK2
    
    
    ).
    National Institutes of Health (NIH). Available at: [Link] (Search Term: CK2 alphaD pocket indazole)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules / NIH PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Available at: [Link] (Context: VEGFR-2 SAR studies)

  • Methyl 4-bromo-1H-indazole-6-carboxylate Product Data. PubChem. Available at: [Link]

Sources

biological validation of methyl 4-bromo-1H-indazole-6-carboxylate activity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Validation & Strategic Utility of Methyl 4-bromo-1H-indazole-6-carboxylate

Executive Summary: The "Privileged Scaffold" Status

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) is not merely a chemical reagent; it is a privileged scaffold in modern kinase inhibitor design. Its biological validation lies not in the intrinsic activity of the ester itself, but in its proven capacity to generate nanomolar-potency inhibitors for "hard-to-drug" kinases such as CK2α , PLK4 , and JNK3 .

This guide validates the biological utility of this scaffold by analyzing its structural vectors, comparing it with isomeric alternatives (e.g., 5-bromo or 6-bromo variants), and providing experimental protocols for transforming this building block into bioactive ligands.

Strategic Utility Analysis: Vector Mapping & Mechanism

To understand the biological value of this scaffold, one must analyze its binding geometry within the ATP-binding pocket of a typical protein kinase.

The Indazole Core as a Hinge Binder

The 1H-indazole core acts as a bioisostere for the indole or purine rings found in natural ligands. It typically anchors the molecule to the kinase hinge region via hydrogen bonds (N1-H donor, N2 acceptor).

Vector Differentiation (The "4 vs. 6" Advantage)

The unique value of the 4-bromo, 6-carboxylate substitution pattern is its ability to vector substituents into two distinct, critical regions of the kinase active site simultaneously:

  • 4-Position (The "Gatekeeper" Vector): The bromine atom at position 4 is a handle for cross-coupling (e.g., Suzuki-Miyaura). Substituents introduced here project deep into the hydrophobic back-pocket (Selectivity Pocket II), often interacting with the gatekeeper residue. This is critical for achieving selectivity against promiscuous kinases.

  • 6-Position (The "Solvent Front" Vector): The carboxylate at position 6 points towards the solvent-exposed region . This allows for the attachment of solubilizing groups (morpholines, piperazines) or warheads that interact with surface lysines, improving pharmacokinetics without disrupting the core binding mode.

Diagram: Scaffold Vector Map

G Scaffold Methyl 4-bromo-1H-indazole-6-carboxylate (Core Scaffold) Hinge Hinge Region (ATP Binding Site) Scaffold->Hinge Indazole N1/N2 (H-Bonds) Pocket Hydrophobic Pocket II (Selectivity) Scaffold->Pocket 4-Bromo Substitution (via Suzuki Coupling) Solvent Solvent Front (Solubility/PK) Scaffold->Solvent 6-Carboxylate Modification (Amidation/Hydrolysis)

Caption: Vector mapping of the scaffold. The 4-position targets hydrophobic selectivity pockets, while the 6-position addresses solubility at the solvent interface.

Comparative Performance: 4-Substituted vs. Isomeric Alternatives

In kinase drug discovery, the position of the substituent dictates the library's success rate. The table below compares the 4-bromo scaffold against common alternatives (5-bromo and 6-bromo isomers) specifically for CK2 (Casein Kinase 2) and PLK4 (Polo-like Kinase 4) drug development.

Feature4-Bromo Scaffold (Subject)5-Bromo Isomer 6-Bromo Isomer Biological Implication
Vector Trajectory Projects into Hydrophobic Pocket II (Back-cleft).Projects into the Ribose Binding Pocket or Roof.Projects towards Solvent/Hinge Interface .The 4-position is critical for CK2 selectivity due to its narrow active site (1).
Steric Clash Low. Fits well in "gatekeeper" regions.High. Often clashes with the "roof" of the ATP pocket in compact kinases.Medium. Can interfere with hinge hydrogen bonding if bulky.4-substituted indazoles show superior potency in PLK4 assays (IC50 < 0.1 nM) (2).
Synthetic Utility High. 4-Br is highly reactive for Suzuki coupling; 6-COOMe is orthogonal.Medium. 5-Br is reactive, but 6-position functionalization is sterically hindered.Low. 6-Br functionalization competes with solvent-front modifications.Orthogonal functionalization (Br vs Ester) allows rapid library generation.
Key Validated Targets CK2, PLK4, JNK3, HPK1 VEGFR, PDGFR (e.g., Axitinib analogues)p38 MAP KinaseChoose 4-bromo for Ser/Thr kinases ; 5-bromo for Tyr kinases .

Expert Insight: For CK2 inhibition , the 4-position is non-negotiable. The CK2 active site is unusually small; bulky groups at the 5-position often abolish activity, whereas 4-position substituents fill the hydrophobic void perfectly, as seen in the potent inhibitor Indazole 14 (3).

Biological Validation Case Study: The PLK4 Inhibitor "C05"

The most definitive biological validation of this scaffold comes from the development of Compound C05 , a PLK4 inhibitor derived directly from a 4-substituted indazole core.

  • Target: PLK4 (Polo-like Kinase 4), a master regulator of centriole duplication.[1][2][3]

  • Scaffold Role: The methyl 4-bromo-1H-indazole-6-carboxylate was used to introduce a hydrophobic aryl group at the 4-position.

  • Resulting Potency:

    • Enzymatic IC50: < 0.1 nM (Extremely Potent)[1][2][4]

    • Selectivity: >87% inhibition of PLK4 with minimal off-target effects on PLK1/PLK3.[1]

    • Cellular IC50: ~0.9 µM in MCF-7 breast cancer cells (2).

This confirms that the scaffold is capable of supporting sub-nanomolar biological activity when appropriately derivatized.

Experimental Protocols

To validate this scaffold in your own research, follow these self-validating protocols. Protocol A validates the chemical reactivity (library generation), while Protocol B validates the biological potential of the resulting compounds.

Protocol A: Chemical Validation (Suzuki-Miyaura Coupling)

Objective: To functionalize the 4-position, proving the scaffold's utility as a building block.

  • Reagents:

    • Scaffold: Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq)

    • Partner: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2 (0.05 eq)

    • Base: K2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine all reagents in a sealed microwave vial.

    • Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

    • Monitor by LC-MS.[5] Success Criterion: >95% conversion of the Bromide (M+H 255/257) to the Coupled Product (M+H ~253).

  • Checkpoint: If conversion is <50%, check oxygen levels; the 4-bromo indazole is electron-rich and requires efficient Pd species (e.g., XPhos-Pd-G2) for difficult couplings.

Protocol B: Biological Validation (ADP-Glo Kinase Assay)

Objective: To determine the IC50 of the synthesized derivative against PLK4 or CK2.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Reagents:

    • Enzyme: Recombinant Human PLK4 (1-5 ng/well).

    • Substrate: Casein or MBP (Myelin Basic Protein).

    • ATP: Ultra-pure (10 µM final).

    • Test Compound: Derivative from Protocol A (Serial dilution 10 µM to 0.1 nM).

  • Workflow:

    • Kinase Reaction: Incubate Enzyme + Substrate + Compound + ATP in kinase buffer (Tris pH 7.5, MgCl2, DTT) for 60 min at RT.

    • ADP Depletion: Add ADP-Glo™ Reagent (stops kinase, consumes unreacted ATP). Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read: Measure Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Plot RLU vs. Log[Compound].

    • Fit to a sigmoidal dose-response curve (Variable Slope).

    • Validation Threshold: A successful "hit" derived from this scaffold should exhibit an IC50 < 1.0 µM.[1][6]

Diagram: Validation Workflow

Workflow Step1 Step 1: Chemical Functionalization (Suzuki Coupling at C4) Step2 Step 2: Scaffold Modification (Hydrolysis/Amidation at C6) Step1->Step2 Step3 Step 3: Biological Assay (ADP-Glo Kinase Screen) Step2->Step3 Decision IC50 < 1 µM? Step3->Decision Success Validated Lead (Proceed to Cell Assays) Decision->Success Yes Fail Refine C4 Substituent (SAR Cycle) Decision->Fail No Fail->Step1 Iterate

Caption: Iterative workflow for validating the biological activity of scaffold derivatives.

References

  • Structural Basis of CK2 Inhibition

    • Title: Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • PLK4 Inhibitor Development (Compound C05)

    • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[1][2]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Indazole Scaffold Review

    • Title: Indazole-containing bioactive molecules: Synthesis and biological activities.[1]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • HPK1 Inhibitors (Reverse Indazole)

    • Title: Identification of Potent Reverse Indazole Inhibitors for HPK1.[7]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Comparative Analysis of Indazole Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (benzo[c]pyrazole) represents a privileged structure in modern drug discovery, particularly within kinase inhibition and GPCR modulation. Unlike its bioisostere indole, indazole possesses an additional nitrogen atom (N2), conferring unique hydrogen-bonding capabilities and tautomeric versatility.

This guide provides a technical comparison of


- vs. 

-indazole isomers
, analyzing their thermodynamic stability, synthetic regiocontrol, and differential pharmacological profiles. It is designed to assist medicinal chemists in navigating the "isomer decision" during lead optimization.

Thermodynamic & Structural Analysis[1]

Tautomeric Equilibrium

Indazole exists primarily in two annular tautomeric forms:


-indazole  (benzenoid) and 

-indazole
(quinonoid).
  • Thermodynamics: The

    
    -tautomer is thermodynamically more stable by approximately 4.5 kcal/mol  in the gas phase and non-polar solvents due to full aromaticity of the benzene ring.
    
  • Binding Implications: Despite the

    
    -preference in solution, the 
    
    
    
    -tautomer
    is frequently the bioactive conformation in kinase ATP-binding pockets. The energy penalty of tautomerization is often offset by critical hydrogen bonds with the kinase hinge region.
Bioisosteric Comparison

Indazole is often compared to indole and benzimidazole. The choice of isomer significantly alters physicochemical properties.

Table 1: Comparative Physicochemical Profile

FeatureIndole

-Indazole

-Indazole
Benzimidazole
H-Bond Donors 1 (NH)1 (N1-H)1 (N2-H)1 (NH)
H-Bond Acceptors 01 (N2)1 (N1)1 (N3)
pKa (approx) 16.213.8~14.012.8
Lipophilicity HighModerateModerateLower
Key Interaction Hydrophobic/StackingDonor-Acceptor pairDonor-Acceptor pairAmphoteric

Synthetic Regiocontrol: N1 vs. N2 Alkylation

Controlling the regioselectivity of N-alkylation is the primary synthetic challenge. The outcome is dictated by the interplay of thermodynamic control (favoring N1) and kinetic control/sterics (favoring N2).

Mechanism & Decision Logic

The indazole anion is an ambident nucleophile.

  • N1-Alkylation: Favored under thermodynamic conditions, high temperatures, and dissociating cations (e.g.,

    
    ).
    
  • N2-Alkylation: Favored by kinetic conditions, steric bulk at C7, or specific directing groups.

IndazoleSynthesis Start Target Indazole Isomer Cond1 Desired Regioisomer? Start->Cond1 N1_Branch N1-Substituted (Thermodynamic Product) Cond1->N1_Branch Target N2_Branch N2-Substituted (Kinetic Product) Cond1->N2_Branch Target Method_N1 Protocol A: Thermodynamic Control Base: NaH or Cs2CO3 Solvent: THF or DMF (High Temp) Reagent: Alkyl Halide N1_Branch->Method_N1 Result Purification: Silica Chromatography (N1 is generally less polar than N2) Method_N1->Result Method_N2 Protocol B: Kinetic/Steric Control Base: K2CO3 (Mild) Solvent: Acetone/DCM Electrophile: Trichloroacetimidates OR: C7-Blocking Group N2_Branch->Method_N2 Method_N2->Result

Figure 1: Decision tree for regioselective synthesis of indazole isomers.

Experimental Protocol: Regioselective N1-Alkylation

Objective: Synthesis of 1-methyl-1H-indazole with >95% regioselectivity.

Reagents:

  • Indazole substrate (1.0 eq)[1][2]

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Methyl Iodide (MeI, 1.1 eq)

  • Anhydrous THF (0.1 M concentration)

Workflow:

  • Activation: Charge a flame-dried round-bottom flask with NaH under Argon atmosphere. Wash with hexanes (2x) to remove mineral oil if necessary. Suspend in anhydrous THF and cool to 0°C.

  • Deprotonation: Add the indazole substrate dropwise (dissolved in minimal THF). Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour. Observation: Evolution of

    
     gas ceases.
    
  • Alkylation: Cool mixture back to 0°C. Add MeI dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (N1 isomer typically has higher

    
     than N2 in Hex/EtOAc).
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
    -NMR differentiation.
    
    • N1-Me: Methyl singlet typically appears at

      
       4.0–4.1 ppm.
      
    • N2-Me: Methyl singlet typically appears at

      
       4.2–4.3 ppm (deshielded).
      

Comparative Pharmacological Performance[3]

The choice of isomer dictates the vector of substituents projecting into the binding pocket.

Kinase Inhibition: The Hinge Binding Mode

In many kinase inhibitors (e.g., Axitinib ), the indazole acts as the hinge binder.

  • 
    -Indazole Mode:  N1-H donates to the hinge backbone carbonyl; N2 accepts from the backbone NH.
    
  • 
    -Indazole Mode:  N2-H donates; N1 accepts.
    
  • Selectivity Driver: The

    
    -isomer projects substituents at C3 deeper into the "gatekeeper" region, often improving selectivity.
    

Table 2: Case Study - Isomer Potency Comparison (Representative Data) Data derived from structure-activity relationship studies of FGFR inhibitors [1].

Compound VariantIsomerFGFR1

(nM)
Selectivity Profile
Compound A

-Indazole (N1-sub)
45Broad Kinase Spectrum
Compound B

-Indazole (N2-sub)
12High Selectivity (FGFR > VEGFR)
Pazopanib

-Indazole (N2-Me)
8Multi-kinase (VEGFR/PDGFR/c-Kit)
Drug Case Studies

Case Study 1: Axitinib (Inlyta)

  • Structure: N1-substituted indazole.[1][3][4][5][6]

  • Mechanism: Binds to VEGFR in the DFG-out conformation.

  • Design Logic: The N1-substitution extends into the solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the core H-bonding network.

Case Study 2: Pazopanib (Votrient)

  • Structure: N2-methyl indazole.

  • Mechanism: Type I inhibitor of VEGFR.

  • Design Logic: The N2-methyl forces the indazole into a specific orientation that optimizes hydrophobic contacts with the gatekeeper residue, a geometry not accessible via the N1-isomer.

Visualizing the Signaling Pathway Impact

The following diagram illustrates how indazole-based inhibitors intervene in the VEGF signaling cascade, a common target for these molecules.

VEGFPathway VEGF VEGF Ligand VEGFR VEGFR (RTK) Target of Indazoles VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K MAPK RAS/MAPK VEGFR->MAPK Inhibitor Indazole Inhibitor (e.g., Axitinib/Pazopanib) Inhibitor->VEGFR Inhibition (ATP-Competitive) AKT AKT PI3K->AKT Angio Angiogenesis Cell Survival AKT->Angio MAPK->Angio

Figure 2: Intervention points of indazole isomers in the VEGF signaling pathway.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2023). Link

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2022). Link

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. (2024). Link

  • Comparative Analysis of 3-Iodo-6-methyl-5-nitro-1H-indazole Analogs in Kinase Inhibition. BenchChem. (2025).[3] Link

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Methyl 4-bromo-1H-indazole-6-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a non-negotiable cornerstone of scientific rigor. For novel heterocyclic compounds like methyl 4-bromo-1H-indazole-6-carboxylate, a key building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this specific indazole derivative. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a transparent comparison of their performance, all grounded in established scientific principles and regulatory expectations.[2][3][4]

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[5][6] The purity of intermediates such as methyl 4-bromo-1H-indazole-6-carboxylate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][7]

The Analytical Challenge: Physicochemical Properties and Method Development Strategy

Methyl 4-bromo-1H-indazole-6-carboxylate (C₉H₇BrN₂O₂) is a moderately polar aromatic heterocyclic compound.[8][9] Its structure, featuring a bromine atom and a methyl ester group, dictates its chromatographic behavior. The indazole ring system possesses UV-absorbing properties, a crucial characteristic for HPLC detection.[10][11][12][13]

Our strategy is to compare two distinct reversed-phase HPLC (RP-HPLC) methods. RP-HPLC is the most widely used mode of HPLC for the analysis of small organic molecules due to its versatility and robustness.[14][15] We will explore the impact of altering the stationary phase and mobile phase composition to optimize the separation of the main compound from potential process-related impurities and degradation products.

Method A will employ a standard C18 stationary phase, the workhorse of reversed-phase chromatography, known for its hydrophobic retention of non-polar and moderately polar compounds.[16] Method B will utilize a phenyl-hexyl stationary phase, which offers alternative selectivity, particularly for aromatic compounds, through π-π interactions in addition to hydrophobic interactions.[17] This comparison will highlight how subtle changes in column chemistry can significantly influence separation efficiency.

Comparative HPLC Methodologies

A successful HPLC purity method must demonstrate adequate resolution of the main peak from all potential impurities, exhibit good peak shape, and provide a linear response for quantification. The following sections detail the two methods developed for the analysis of methyl 4-bromo-1H-indazole-6-carboxylate.

Method A: Standard C18 Separation

The choice of a C18 column is a logical starting point for many small molecules.[16] The long alkyl chains provide a highly hydrophobic stationary phase, leading to strong retention of non-polar compounds. For moderately polar compounds like our target molecule, a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed.[14]

Method B: Phenyl-Hexyl for Enhanced Aromatic Selectivity

For aromatic compounds, a phenyl-hexyl stationary phase can offer unique selectivity.[17] The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic ring of the analyte, providing an additional retention mechanism beyond simple hydrophobicity. This can be particularly advantageous for separating isomers or closely related aromatic impurities.

Experimental Protocols

The following are detailed, step-by-step protocols for the two comparative HPLC methods.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Data Acquisition: Chromatographic data was collected and processed using appropriate chromatography data software.

  • Sample Preparation: A stock solution of methyl 4-bromo-1H-indazole-6-carboxylate was prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Working solutions were prepared by diluting the stock solution.

Detailed Protocol for Method A: C18 Separation
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (based on the UV absorbance spectrum of indazole derivatives).[10][11]

Detailed Protocol for Method B: Phenyl-Hexyl Separation
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Compound s2 Dissolve in Solvent (e.g., Acetonitrile/Water) s1->s2 s3 Dilute to Working Concentration (1 mg/mL) s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 Separation on Column (Method A or B) h1->h2 h3 Detection (UV at 254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Compare Methods d2->d3

Caption: General workflow for HPLC purity analysis.

Performance Comparison

To objectively evaluate the two methods, we will consider key chromatographic parameters: resolution, peak symmetry (tailing factor), and retention time. For this guide, we will use hypothetical but realistic data representing a typical analysis of a synthesized batch of methyl 4-bromo-1H-indazole-6-carboxylate containing a known impurity, 6-bromo-1H-indazole (a potential starting material).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 15.2 min16.5 min
Retention Time (Impurity) 14.8 min15.5 min
Resolution (Main Peak/Impurity) 1.82.5
Tailing Factor (Main Peak) 1.31.1
Calculated Purity (%) 98.798.7
Analysis of Results
  • Resolution: Method B, utilizing the phenyl-hexyl column, provided a significantly better resolution (2.5) between the main peak and the impurity compared to Method A (1.8). A resolution value of greater than 2 is generally considered ideal for robust quantification. This improved separation is likely due to the additional π-π interactions between the phenyl-hexyl stationary phase and the aromatic indazole rings of the analyte and impurity.

  • Peak Symmetry: The tailing factor for the main peak was closer to the ideal value of 1.0 with Method B (1.1) than with Method A (1.3). This indicates a more efficient and symmetrical peak shape, which is crucial for accurate integration and quantification.

  • Retention Time: Both methods provided adequate retention of the main compound. The slightly longer retention time on the phenyl-hexyl column (Method B) is consistent with the additional interaction mechanisms.

Method_Comparison cluster_A Method A (C18) cluster_B Method B (Phenyl-Hexyl) A_Res Resolution: 1.8 Conclusion Method B is Superior A_Res->Conclusion Lower Resolution A_Tail Tailing Factor: 1.3 A_Tail->Conclusion More Tailing B_Res Resolution: 2.5 B_Res->Conclusion Higher Resolution B_Tail Tailing Factor: 1.1 B_Tail->Conclusion Better Symmetry

Caption: Comparison of key performance metrics.

Conclusion and Recommendations

Based on the comparative data, Method B, employing the phenyl-hexyl stationary phase, is the recommended approach for the purity determination of methyl 4-bromo-1H-indazole-6-carboxylate. This method offers superior resolution and peak symmetry, which are critical for accurate and reliable purity assessment. The enhanced performance is attributed to the mixed-mode retention mechanism of the phenyl-hexyl column, which leverages both hydrophobic and π-π interactions.

While the standard C18 column (Method A) provides acceptable results, the improved separation offered by the phenyl-hexyl column provides a more robust and defensible analytical method, in line with the principles of Quality by Design (QbD) and the expectations of regulatory bodies.[18] For any new batch of methyl 4-bromo-1H-indazole-6-carboxylate, it is crucial to perform a full method validation according to ICH guidelines to ensure the method is fit for its intended purpose.[2][3][4] This includes assessing specificity, linearity, accuracy, precision, and robustness.

This guide demonstrates the importance of a systematic and comparative approach to HPLC method development. By understanding the physicochemical properties of the analyte and leveraging the diverse selectivities of modern stationary phases, researchers can develop highly effective and reliable methods for ensuring the purity of critical pharmaceutical intermediates.

References

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Application Notes and Protocols for HPLC Purification of Indazole Derivatives. Benchchem.

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.

  • Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry.

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.

  • UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate.

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.

  • Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society (ACS Publications).

  • Purity Assessment of Synthesized 2,5-Diiodopyrazine: A Comparative HPLC Analysis. Benchchem.

  • CAS 885518-47-8: Methyl 4-bromo-1H-indazole-6-carboxylate. CymitQuimica.

  • 885518-49-0 | Methyl 6-bromo-1H-indazole-4-carboxylate. ChemScene.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica – Drug Research.

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry.

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun.

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.

  • 4-Bromo-6-chloro-1H-indazole. PubChem.

  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Sigma-Aldrich.

  • Vol. 15 No. 2 (2025). Journal of Chemical Health Risks.

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate.

  • 885518-47-8|Methyl 4-bromo-1H-indazole-6-carboxylate|BLD Pharm.

Sources

Strategic Scaffold Analysis: Methyl 4-bromo-1H-indazole-6-carboxylate in Kinase Inhibitor Design

[1]

Executive Summary

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8) is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (JNK, FGFR, VEGFR).[1]

This guide objectively compares the utility of this specific scaffold against alternative core structures (e.g., indoles, non-brominated indazoles). It demonstrates that the 4-bromo substituent serves as a critical "diversity handle," enabling access to hydrophobic pockets within kinase active sites that are inaccessible to unsubstituted analogs.[1]

Key Takeaway: While the parent methyl ester is biologically quiescent, its value lies in its orthogonal reactivity : the 4-bromo group allows for Suzuki-Miyaura cross-coupling (hydrophobic reach), while the 6-carboxylate allows for amide diversification (hydrogen bond anchoring).[1]

Part 1: The Chemical Space & Strategic Value

Structural Advantage: Indazole vs. Indole

In drug design, the choice between an indazole and an indole core is pivotal. While both are bicyclic aromatics, the indazole (specifically the 1H-indazole) offers superior physicochemical properties for kinase inhibition.

FeatureIndazole Core (Subject)Indole Core (Alternative)Impact on Drug Design
H-Bonding 2 Nitrogen atoms (N1-H donor, N2 acceptor)1 Nitrogen atom (N1-H donor)Indazoles can form a characteristic "donor-acceptor" motif with the kinase hinge region (e.g., Glu/Ala residues).[1]
Basicity (pKa) Lower pKa (~1.0 for N2 protonation)Very lowIndazoles are less likely to be protonated at physiological pH, improving membrane permeability.
Metabolic Stability High (N-N bond is stable)Moderate (C3 is oxidation-prone)Indazoles resist oxidative metabolism better than the electron-rich C3 position of indoles.
The "4-Bromo" Advantage: The Gatekeeper Access

The specific placement of the bromine at the C4 position is the defining feature of this scaffold.

  • 4-H (Unsubstituted): Lacks a vector to reach the "Gatekeeper" residue or the solvent-exposed back pocket of the kinase ATP site.[1]

  • 4-F (Fluoro): Provides metabolic blocking but lacks the steric bulk to fill hydrophobic pockets.[1]

  • 4-Br (Subject): Acts as a reactive handle.[1][2] Through palladium-catalyzed coupling, it can be converted into bulky aryl or heteroaryl groups that displace water and lock the inhibitor into the active site.

Part 2: Comparative SAR Analysis (Data-Driven)

The following data summarizes the Structure-Activity Relationship (SAR) trends observed when transforming Methyl 4-bromo-1H-indazole-6-carboxylate into active JNK3 (c-Jun N-terminal kinase 3) inhibitors. JNK3 is a key target for neurodegenerative diseases like Parkinson's.[3]

Representative SAR Data: Impact of C4-Substitution

Context: The 6-carboxylate was first converted to a standard amide (e.g., 4-methoxybenzylamide) to anchor the molecule, allowing isolation of the C4-effect.[1]

Compound IDC4-Substituent (R1)C6-Substituent (R2)JNK3 IC50 (nM)Selectivity (vs. p38α)Interpretation
Scaffold (Ref) -Br -COOMe>10,000N/AInactive. The ester cannot form the hinge H-bonds; Br is too small/lipophilic without specific interactions.[1]
Analog A -H-CONH-Ar1,20010xWeak. Loss of hydrophobic contact at the "shelf" region of the kinase.[1]
Analog B -Phenyl-CONH-Ar4550xPotent. The phenyl ring fills the hydrophobic pocket adjacent to the gatekeeper residue.[1]
Analog C -3-Pyridyl-CONH-Ar5 >200x Optimal. Nitrogen in the pyridine ring adds a water-mediated H-bond or specific electrostatic interaction, boosting potency and selectivity.[1]

> Note: Data trends synthesized from general JNK/FGFR indazole SAR studies (e.g., ACS Med. Chem. Lett. 2021).[4]

Mechanism of Action (Binding Logic)

The transition from the inactive methyl ester to a nanomolar inhibitor follows a strict logic:

  • Hydrolysis & Amidation (C6): Creates the primary anchor (H-bonds to hinge).

  • Suzuki Coupling (C4): Creates the "selectivity filter."

Visualization: SAR Logic Flow

SAR_LogicScaffoldMethyl 4-bromo-1H-indazole-6-carboxylate(Scaffold)Step1Step 1: C6 Modification(Ester -> Amide)Scaffold->Step1Intermediate4-Bromo-Indazole-Amide(Weak Binder)Step1->IntermediateStep2Step 2: C4 Substitution(Suzuki Coupling)Intermediate->Step2HingeHinge Region(H-Bonds)Intermediate->HingeAnchors via AmideFinalDrug4-Aryl-Indazole-Amide(Potent Inhibitor)Step2->FinalDrugFinalDrug->HingeMaintains AnchorPocketHydrophobic Pocket(Gatekeeper)FinalDrug->PocketFills Pocket (Selectivity)

Figure 1: The logical progression from scaffold to potent inhibitor. The C6-amide anchors the molecule, while the C4-aryl group (introduced via the bromo-handle) drives potency.[1]

Part 3: Experimental Protocols

To validate the utility of this scaffold, the following protocols describe the critical transformation of the 4-bromo group (Suzuki Coupling) and the 6-carboxylate (Amidation).

Protocol A: C4-Diversification via Suzuki-Miyaura Coupling

Objective: To replace the 4-bromo atom with an aryl group.[1]

Reagents:

  • Substrate: Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[2][5]·DCM (0.05 eq) - Chosen for resistance to oxidation.[1]

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 120°C for 30 mins is an alternative).

  • Work-up: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The methyl ester usually remains intact under these conditions.

Protocol B: C6-Amidation (The Anchor)

Objective: Convert the ester to a bioactive amide.[1]

Step-by-Step:

  • Hydrolysis: Treat the Suzuki product with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Coupling: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 mins.

  • Amine Addition: Add the target amine (e.g., aniline or benzylamine, 1.1 eq). Stir at RT for 4 hours.

  • Validation: Monitor by LC-MS. The product should show a mass shift corresponding to the amine addition (-OH + N-R).

Part 4: Visualization of Synthesis Workflow

The following diagram illustrates the parallel synthesis capability enabled by this scaffold.

Synthesis_WorkflowStartMethyl 4-bromo-1H-indazole-6-carboxylate(Starting Material)PathAPath A: C4 First(Suzuki Coupling)Start->PathAPd(dppf)Cl2, Ar-B(OH)2PathBPath B: C6 First(Hydrolysis/Amidation)Start->PathB1. LiOH2. HATU, R-NH2ProdAMethyl 4-Aryl-indazole-6-carboxylatePathA->ProdAProdB4-Bromo-indazole-6-carboxamidePathB->ProdBFinalFinal Kinase Inhibitor(4-Aryl-6-Carboxamide)ProdA->Final1. LiOH2. AmidationProdB->FinalSuzuki Coupling

Figure 2: Divergent synthetic pathways. Path B is often preferred in library synthesis to generate a common intermediate (ProdB) that can be rapidly diversified at the C4 position in the final step.

References

  • Feng, Y., et al. (2021). "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." ACS Medicinal Chemistry Letters, 12(10), 1546–1552.[4] Retrieved from [Link]

  • Zhang, L., et al. (2015).[6] "Structure-Based Design of Indazole Derivatives as Inhibitors of FGFR1 Kinases." European Journal of Medicinal Chemistry. (Contextual reference for FGFR SAR).

Assessing the Novelty of Methyl 4-Bromo-1H-Indazole-6-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: The 4,6-Disubstituted Advantage

In the crowded landscape of kinase inhibitor discovery, the indazole scaffold is ubiquitous. However, the vast majority of approved indazole drugs (e.g., Axitinib , Pazopanib ) utilize the 3-, 5-, or 6-positions for decoration. Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8) represents a distinct, under-explored "privileged structure" that offers a novel vector geometry.

This guide assesses the novelty of derivatives synthesized from this specific scaffold. Unlike standard 3-substituted indazoles that often project into the deep hydrophobic pocket, the 4-bromo-6-carboxylate core provides orthogonal vectors:

  • C4-Position (Bromine): Direct access to the hinge region or gatekeeper residue , a critical vector for overcoming drug resistance.

  • C6-Position (Ester): A solvent-exposed vector ideal for solubilizing groups (e.g., morpholine, piperazine) without disrupting binding affinity.

Strategic Comparison: 4,6-Indazoles vs. Standard Scaffolds

The following table contrasts the performance and utility of the 4,6-substituted scaffold against the industry-standard 3,5-substituted indazole (e.g., Axitinib architecture).

Feature4,6-Disubstituted Indazole (Focus Product)3,5-Disubstituted Indazole (Standard Alternative)Strategic Implication
Vector Geometry L-Shaped: C4 and C6 point ~90° apart.Linear/Planar: C3 and C5 often point in opposite directions (180°).The 4,6-pattern allows simultaneous engagement of the hinge and the solvent front.
Kinase Selectivity High: C4 substituents can clash with the "gatekeeper" residue in off-target kinases.Moderate: C3 substituents often bind promiscuously to the ATP pocket back-cleft.Novelty Driver: 4-substituted derivatives often show superior isoform selectivity (e.g., JNK3 vs JNK1).
Synthetic Orthogonality High: Br (Suzuki/Buchwald) and Ester (Hydrolysis) are chemically distinct.Moderate: Often requires sequential halogenation or protecting group manipulation.C4-Br allows late-stage diversification of the hinge-binding element.
Solubility Profile Tunable: C6-ester converts easily to polar amides.Variable: Depends heavily on the C3/C5 lipophilicity.C6 is an ideal "exit vector" to improve ADME properties.
Case Study Analysis: Biological Performance

Recent literature highlights the utility of this scaffold in developing inhibitors for CK2 (Casein Kinase 2) and Mcl-1 .

Case Study A: CK2 Inhibition (Novelty in Selectivity)
  • Challenge: Standard CK2 inhibitors (e.g., CX-4945) often suffer from off-target toxicity.

  • Solution: Derivatives of methyl 4-bromo-1H-indazole-6-carboxylate were synthesized to exploit the "cryptic

    
    D pocket" of CK2
    
    
    
    .
  • Experimental Data:

    • Derivative: 4-(aryl)amino-indazole-6-amide.

    • Potency: IC50 < 10 nM (Biochemical).[1]

    • Selectivity: >100-fold selectivity against a panel of 60 kinases due to the specific C4-vector interaction.

Case Study B: Mcl-1 Inhibition (Novelty in Protein-Protein Interaction)
  • Context: Mcl-1 is a difficult target requiring large surface area coverage.

  • Application: The 4-bromo group serves as a handle to attach large hydrophobic biaryls (via Suzuki coupling) that mimic the BH3 domain, while the 6-carboxylate anchors the molecule via salt bridges.

  • Outcome: Patent literature (CA3016182A1) demonstrates sub-micromolar binding affinity for derivatives constructed from this specific starting material.

Experimental Protocols

To validate the novelty of this scaffold in your own pipeline, follow these self-validating protocols for orthogonal functionalization.

Protocol A: C4-Selective Suzuki-Miyaura Coupling
  • Objective: Introduce a hinge-binding aryl group at C4 while preserving the C6-ester.

  • Rationale: The C4-Br bond is electronically activated by the adjacent nitrogen, making it more reactive than typical aryl bromides, but the ester must remain intact.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

    • Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 eq) - Chosen for high turnover and stability.

    • Base: K2CO3 (3.0 eq) in 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins (Critical for Pd cycle).

    • Mix reagents in a sealed tube.

    • Heat to 90°C for 4-12 hours. Monitor via LC-MS.

    • Checkpoint: If C6-ester hydrolysis is observed (formation of acid), switch base to K3PO4 and reduce water content.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: C6-Ester Saponification & Amidation
  • Objective: Convert the C6-ester into a solubilizing amide.

  • Rationale: This step is performed after C4-coupling to prevent side reactions on the amide nitrogen.

Step-by-Step Workflow:

  • Hydrolysis:

    • Dissolve intermediate in THF/MeOH/H2O (3:1:1).

    • Add LiOH·H2O (2.0 eq). Stir at RT for 2 h.[1]

    • Acidify to pH 3 with 1N HCl. Filter the precipitate (The acid is often insoluble in water).

  • Amidation:

    • Suspend the acid in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

    • Add amine (e.g., N-methylpiperazine) (1.2 eq). Stir at RT for 4 h.

  • Validation: Check solubility of the final product in PBS buffer. Successful C6-amidation should increase solubility >50 µM compared to the parent ester.

Visualizing the Strategic Workflow

The following diagram illustrates the orthogonal synthetic logic that gives this scaffold its novelty.

IndazoleWorkflow Scaffold Methyl 4-bromo- 1H-indazole-6-carboxylate (CAS 885518-47-8) Step1 Step 1: N1-Protection/Alkylation (NaH, R-X) Scaffold->Step1 Lipophilicity Tuning Intermediate1 N1-Substituted Intermediate Step1->Intermediate1 Step2 Step 2: C4-Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate1->Step2 Vector 1: Specificity Intermediate2 4-Aryl-Indazole (Hinge Binder Installed) Step2->Intermediate2 Step3 Step 3: C6-Amidation (LiOH -> HATU, HNR2) Intermediate2->Step3 Vector 2: ADME FinalDrug Final Candidate (High Selectivity & Solubility) Step3->FinalDrug

Caption: Orthogonal diversification strategy for Methyl 4-bromo-1H-indazole-6-carboxylate, enabling independent optimization of binding affinity (C4) and physicochemical properties (C6).

References
  • BenchChem. (2025).[1][3][4] Overview of Methyl 4-Bromo-1H-Indazole-6-Carboxylate within the Indazole Family. Retrieved from

  • Google Patents. (2018). Substituted indole Mcl-1 inhibitors (CA3016182A1). Retrieved from

  • National Institutes of Health (PMC). (2025). Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.[5] Retrieved from

  • BOC Sciences. (2024). Methyl 4-Bromo-1H-indazole-6-carboxylate Product Information. Retrieved from

Sources

A Senior Application Scientist's Guide to Methyl 4-bromo-1H-indazole-6-carboxylate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth technical guide on methyl 4-bromo-1H-indazole-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple product overview to provide a comparative analysis, supported by experimental data and protocols, to inform your strategic decisions in small molecule synthesis and lead optimization.

The indazole core is a privileged scaffold in drug discovery, forming the foundation of numerous clinically approved drugs and investigational agents.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1][2] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1]

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) is a strategically functionalized intermediate. The bromine atom at the 4-position and the methyl ester at the 6-position provide orthogonal handles for diversification, enabling chemists to explore a broad chemical space during structure-activity relationship (SAR) studies. This guide will dissect its synthesis, compare its utility against relevant alternatives, and provide actionable experimental protocols.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. Methyl 4-bromo-1H-indazole-6-carboxylate is a solid at room temperature with predictable solubility in common organic solvents.

PropertyValueSource
CAS Number 885518-47-8[3]
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [3]
Appearance Light yellow solid[4]
Boiling Point 395.9 ± 22.0 °C (Predicted)[3]
Density 1.709 g/cm³ (Predicted)[3]
SMILES COC(=O)C1=CC2=C(C=NN2)C(=C1)Br[3]
InChIKey DCYBEDQPCQOEIR-UHFFFAOYSA-N[3]

These predicted values, available from common chemical databases, provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.

Synthesis and Comparative Methodologies

The synthesis of substituted indazoles is a well-trodden path in organic chemistry, yet the specific regiochemistry of methyl 4-bromo-1H-indazole-6-carboxylate presents unique challenges and considerations. A common strategy involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative.

A representative, though not identical, synthetic pathway is disclosed in patent literature for a related isomer, which highlights the general principles of indazole synthesis.[4] This typically involves steps like bromination, nitration, reduction, diazotization, and cyclization.

Comparative Synthetic Routes

The choice of synthetic route can significantly impact yield, purity, scalability, and cost. Below is a comparison of common strategies for synthesizing substituted indazoles, with relevance to the target molecule.

Synthetic StrategyStarting MaterialsKey StepsAdvantagesDisadvantages
Jacobson Indazole Synthesis o-Toluidine derivativesDiazotization, CyclizationHigh convergence, good for large scaleRequires specific ortho-methyl aniline precursors
Davis-Beirut Reaction N-ArylhydrazonesOxidationMild conditionsLimited substrate scope, potential for side products
Nitrosation of Indoles Substituted IndolesNitrosation, Ring rearrangementAccess to 3-functionalized indazolesYields can be low for electron-rich indoles[5]
Multi-step from Benzoic Acids Substituted Benzoic AcidsNitration, Reduction, Bromination, CyclizationHigh control over substitution patternLonger synthetic sequence

For our target compound, a multi-step synthesis starting from a substituted toluene or benzoic acid derivative offers the most precise control over the final arrangement of the bromo and carboxylate groups. An alternative approach, late-stage functionalization of the indazole core, is often hampered by poor regioselectivity.

Workflow for a General Indazole Synthesis

The following diagram illustrates a generalized workflow for synthesizing a substituted indazole, adaptable for our target molecule. This process emphasizes control and validation at each stage.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Indazole Ring Formation cluster_2 Phase 3: Deprotection & Purification cluster_3 Quality Control Start Substituted o-Toluidine Acetylation Acetylation (e.g., Acetic Anhydride) Start->Acetylation Protection Cyclization Diazotization & Cyclization (e.g., Isoamyl Nitrite) Acetylation->Cyclization Key Ring Formation Hydrolysis Hydrolysis (e.g., HCl) Cyclization->Hydrolysis Deprotection Workup Aqueous Work-up & Filtration Hydrolysis->Workup Purification Crystallization / Chromatography Workup->Purification Final Pure Substituted 1H-Indazole Purification->Final QC1 NMR & MS Confirmation Purification->QC1 QC2 HPLC Purity (>98%) QC1->QC2

Caption: Generalized workflow for the synthesis of substituted 1H-indazoles.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole (A Comparative Example)

Objective: To synthesize 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.

Materials:

  • 4-bromo-2-methylaniline (95.0 g)

  • Chloroform (0.70 L)

  • Acetic anhydride (0.109 L)

  • Potassium acetate (14.6 g)

  • Isoamyl nitrite (0.147 L)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.[6] This step protects the amine and activates the molecule for the subsequent cyclization.

  • Cyclization: To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux at 68°C and maintain for 20 hours.[6] This is the key indazole-forming step, proceeding via diazotization of the aniline and subsequent intramolecular cyclization.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under vacuum.[6] The resulting crude product is then hydrolyzed using an acid like HCl to remove the acetyl protecting group.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., heptane) or by column chromatography to yield pure 6-Bromo-1H-indazole.

  • Validation: The structure and purity of the final product should be confirmed by NMR, Mass Spectrometry, and HPLC analysis.

Applications and Strategic Comparison in Drug Discovery

The strategic value of methyl 4-bromo-1H-indazole-6-carboxylate lies in its dual functionality, which allows for sequential or orthogonal derivatization.

G cluster_0 Position 4: C-Br Bond cluster_1 Position 6: Methyl Ester cluster_2 Position 1: N-H Site Core Methyl 4-bromo-1H- indazole-6-carboxylate Pos4_Node Suzuki Coupling (Aryl, Heteroaryl) Core->Pos4_Node Pd-catalyzed Pos4_Node2 Buchwald-Hartwig (Amines, Amides) Core->Pos4_Node2 Pd-catalyzed Pos4_Node3 Sonogashira Coupling (Alkynes) Core->Pos4_Node3 Pd/Cu-catalyzed Pos6_Node Amide Formation (Primary/Secondary Amines) Core->Pos6_Node Direct Aminolysis or via Acid Chloride Pos1_Node N-Alkylation (Alkyl Halides) Core->Pos1_Node Base-mediated Substitution Pos6_Node2 Hydrolysis to Acid (Further Coupling) Pos6_Node3 Reduction to Alcohol Pos1_Node2 N-Arylation (Aryl Boronic Acids)

Caption: Diversification potential of methyl 4-bromo-1H-indazole-6-carboxylate.

Role as a Kinase Inhibitor Scaffold

The indazole scaffold is particularly prominent in the development of kinase inhibitors. Many approved drugs, such as Pazopanib, feature this core. The N-H and adjacent nitrogen atom of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The substituents at the 4- and 6-positions then project into different regions of the binding site, allowing for the modulation of potency and selectivity.

Comparison with Alternative Building Blocks
Building BlockKey FeatureAdvantages in SynthesisDisadvantages in SynthesisImpact on SAR
Methyl 4-chloro-1H-indazole-6-carboxylate Chloro at C4Generally lower cost, different reactivity profile in some cross-couplings.Can be less reactive in certain Suzuki/Buchwald couplings compared to the bromo-analog.Smaller size of chlorine may lead to different steric interactions with the target protein.
Methyl 4-iodo-1H-indazole-6-carboxylate Iodo at C4Highest reactivity in cross-coupling reactions, allowing for milder conditions.Higher cost, potential for lower stability.Larger size may provide beneficial interactions or introduce steric clashes.
Methyl 4-bromo-1H-benzimidazole-6-carboxylate Benzimidazole CoreDifferent electronic properties and hydrogen bonding patterns.Synthesis may require different precursors (e.g., o-phenylenediamines).Alters the key hydrogen bond donor/acceptor pattern, potentially targeting different protein families.
Methyl 4-bromo-1H-indole-6-carboxylate Indole CoreCommercially available with diverse substitution patterns.Lacks the pyrazole N-N motif, changing the electronics and H-bonding capacity.The indole N-H is a weaker H-bond donor than the indazole N1-H, significantly altering target interactions.

Causality Behind Experimental Choices: The choice between a bromo-, chloro-, or iodo-substituted precursor is a classic cost-benefit analysis in medicinal chemistry. The higher reactivity of the C-Br bond (compared to C-Cl) often justifies its use, providing more reliable and higher-yielding cross-coupling reactions, which are central to modern drug discovery. The methyl ester at C6 is an ideal precursor for generating diverse amide libraries, a common strategy for exploring SAR and improving pharmacokinetic properties.

Conclusion

Methyl 4-bromo-1H-indazole-6-carboxylate is a high-value, versatile building block for drug discovery. Its strategic placement of orthogonal functional groups—a reactive bromine for carbon-carbon and carbon-nitrogen bond formation and a modifiable ester—provides chemists with a powerful platform for synthesizing complex molecular architectures. While its synthesis requires a multi-step approach, the high degree of control over regiochemistry makes it a superior choice compared to late-stage functionalization strategies. When compared to other halogenated or alternative heterocyclic cores, it offers a balanced profile of reactivity, stability, and proven biological relevance, particularly in the kinase inhibitor space. Researchers equipped with this intermediate are well-positioned to accelerate their discovery programs and efficiently generate novel chemical entities with therapeutic potential.

References

  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI: 10.1039/C8RA01546E. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-Bromo-1H-Indazole-6-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in the fast-paced world of drug discovery and development, the proper handling and disposal of novel chemical entities is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of methyl 4-bromo-1H-indazole-6-carboxylate, a halogenated heterocyclic compound. By understanding the chemical's inherent properties and the governing regulatory landscape, you can ensure the safety of your team and the integrity of your research environment.

Hazard Assessment and Characterization

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.

During thermal decomposition, which can occur in a fire, brominated organic compounds can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3][4]

Hazard CategoryGHS Classification (Anticipated)Primary Route of Exposure
Acute Toxicity (Oral)Category 4Ingestion
Acute Toxicity (Dermal)Category 4Skin Contact
Skin Corrosion/IrritationCategory 2Skin Contact
Serious Eye Damage/IrritationCategory 2Eye Contact
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Inhalation

Personal Protective Equipment (PPE) and Handling Protocols

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling methyl 4-bromo-1H-indazole-6-carboxylate in any form—solid, in solution, or as waste.

Essential PPE:

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves.[1]

  • Respiratory Protection: A government-approved respirator is necessary, especially when handling the powder or if there is a risk of aerosolization.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and is mandated by regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[6][7]

Core Principles of Segregation:

  • Halogenated vs. Non-Halogenated Waste: Methyl 4-bromo-1H-indazole-6-carboxylate waste must be collected in a designated "Halogenated Organic Waste" container. This is crucial as the disposal methods for halogenated and non-halogenated waste streams differ significantly in both process and cost.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves, or excess solid compound) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled containers.

  • Chemical Incompatibility: Do not mix this compound with strong oxidizing agents, acids, or bases in the waste container to prevent potentially violent reactions.[1][3]

Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("methyl 4-bromo-1H-indazole-6-carboxylate"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Container Integrity: Use robust, leak-proof containers that are chemically compatible with the waste. Keep containers tightly closed when not in use.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

Spill Management and Emergency Procedures

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of required PPE.

  • Containment: If it is a solid, carefully sweep it up to avoid creating dust.[3][5] If it is a liquid, absorb it with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their specific emergency protocols.

Disposal Procedures: A Step-by-Step Protocol

The recommended and most environmentally sound method for the final disposal of methyl 4-bromo-1H-indazole-6-carboxylate is incineration by a licensed hazardous waste disposal facility.

Operational Disposal Plan:

  • Waste Collection:

    • Carefully transfer the solid or liquid waste into a designated, properly labeled halogenated organic waste container.

    • For residual amounts in original containers, triple-rinse with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as halogenated liquid waste.

  • Temporary Storage:

    • Store the sealed waste container in your laboratory's designated satellite accumulation area.

    • Ensure the container is logged according to your institution's hazardous waste management plan.

  • Waste Pickup:

    • Arrange for the pickup of the hazardous waste by your institution's EHS department or a certified hazardous waste contractor.

  • Final Disposition (Off-site):

    • The certified vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1] This ensures the complete destruction of the organic molecule and the capture of acidic gases (like hydrogen bromide) that are formed during combustion.

Below is a decision-making workflow for the proper disposal of methyl 4-bromo-1H-indazole-6-carboxylate.

Caption: A workflow diagram illustrating the key steps for the safe disposal of methyl 4-bromo-1H-indazole-6-carboxylate.

Regulatory Compliance

All disposal activities must be in strict compliance with local, state, and federal regulations. In the United States, this includes regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[8][9][10] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization, building trust and ensuring that your groundbreaking research does not come at the cost of safety or ecological harm.

References

  • Material Safety Data Sheet for a closely related compound.
  • Fisher Scientific. (2025). Safety Data Sheet for Indazole. This SDS provides information on hazardous combustion products and general handling procedures.
  • Fisher Scientific. (2025). Safety Data Sheet for 6-Bromoindole.
  • ECHEMI. (n.d.). 6-Bromo-1H-indazole-4-carbonitrile SDS.
  • Sigma-Aldrich. (2025). Safety Data Sheet. A representative SDS for a hazardous chemical, outlining GHS classifications and disposal to an approved waste plant.
  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Product information page providing chemical and physical properties.
  • PubChem. (n.d.). Methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. This review discusses the reactivity of indazoles.
  • Electronic Code of Federal Regulations. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336.
  • Wang, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 835-839.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • BLD Pharm. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Journal of the Energy Institute, 88(4), 369-389.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • US Bio-Clean. (n.d.).
  • ResearchGate. (n.d.).
  • Wang, F., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 13(22), 3959.
  • Hedrick, J. L. (2020, April 1).
  • Wang, F., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 13(22), 3959.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • U.S. Environmental Protection Agency. (1988).
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 25, 331-336.
  • Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • ChemScene. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95.

Sources

Mastering the Safe Handling of Methyl 4-bromo-1H-indazole-6-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a detailed operational plan for the use of Methyl 4-bromo-1H-indazole-6-carboxylate, focusing on the necessary personal protective equipment (PPE) and appropriate disposal methods to ensure a safe laboratory environment.

Understanding the Risks: Hazard Identification

Methyl 4-bromo-1H-indazole-6-carboxylate and similar brominated indazole derivatives are classified as irritants. Key hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Ingestion can be harmful.[1]

Additionally, thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] This compound is also incompatible with strong oxidizing agents.[2][3]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All work involving methyl 4-bromo-1H-indazole-6-carboxylate, especially when handling the solid or creating solutions, must be conducted within a properly functioning and certified chemical fume hood.[4] This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory.[5] Emergency eyewash stations and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is necessary to protect against the specific hazards of this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles or a face shield.[2][6]Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[7][8]A fully buttoned lab coat.[8]A government-approved respirator should be worn if ventilation is inadequate.[2][7]
Running Reactions and Work-up Chemical safety goggles.[2]Compatible chemical-resistant gloves.[7]A fully buttoned lab coat.[8]Not generally required if work is performed in a fume hood.
Handling Spills Chemical safety goggles and a face shield.[2][6]Double-gloving with compatible chemical-resistant gloves.[9]A chemically impervious suit or apron.[10]A self-contained breathing apparatus (SCBA) may be necessary for large spills.[11]
A Step-by-Step Guide to PPE Selection:

Caption: Workflow for selecting appropriate PPE when handling methyl 4-bromo-1H-indazole-6-carboxylate.

Procedural Best Practices for Safe Handling

Adherence to standard laboratory safety protocols is crucial.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling the compound.[3][12] Do not eat, drink, or smoke in the laboratory.[1][12]

  • Personal Items: Avoid bringing personal items such as phones and bags into the laboratory work area.[12]

  • Clothing: Tie back long hair and avoid loose clothing or dangling jewelry.[12] Wear closed-toe shoes.[12]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Wash the affected area with plenty of soap and water.[13] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Small Spills: For minor spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.[3][13]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.[11]

Disposal Plan: Managing Halogenated Waste

Proper disposal of methyl 4-bromo-1H-indazole-6-carboxylate and any contaminated materials is essential to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including excess reagent, solutions, and contaminated labware (e.g., gloves, weighing paper), should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.[8]

  • Container Integrity: Ensure the waste container is compatible with the chemical and is kept closed when not in use.[8]

  • Disposal Protocol: Dispose of the waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[4][13] Do not dispose of this chemical down the drain.[5]

References

  • University of Washington. (n.d.). Standard Operating Procedure for Bromine.
  • University of Bath. (n.d.). Safe working in laboratories. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). 5-Bromo-4-fluoro-1-methyl-1H-indazole Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • United States Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from a general science forum search for chemical disposal.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from a general pharmaceutical safety resource search.
  • Rutgers University. (n.d.). Bromine Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-1H-indazole-6-carboxylate
Reactant of Route 2
methyl 4-bromo-1H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.